4-Ethylphenol-D10
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,4,5-tetradeuterio-3-deuteriooxy-6-(1,1,2,2,2-pentadeuterioethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-2-7-3-5-8(9)6-4-7/h3-6,9H,2H2,1H3/i1D3,2D2,3D,4D,5D,6D/hD | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXDOZKJGKXYMEW-SQSZMTOTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])C([2H])([2H])[2H])[2H])[2H])O[2H])[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Ethylphenol-D10 CAS number and molecular weight
This technical guide provides comprehensive information on 4-Ethylphenol-D10, a deuterated stable isotope-labeled internal standard, for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, and a typical experimental workflow for its application in quantitative analysis.
Core Chemical Data
This compound is the deuterated analog of 4-Ethylphenol. Stable isotope-labeled standards are essential in analytical chemistry, particularly for quantitative mass spectrometry-based methods, as they exhibit similar chemical and physical properties to the unlabeled analyte but have a different mass, allowing for precise quantification.
Below is a summary of the key quantitative data for this compound.
| Property | Value |
| CAS Number | 352431-18-6[1][2] |
| Molecular Formula | C₈D₁₀O[1] |
| Molecular Weight | 132.23 g/mol [2] |
| Accurate Mass | 132.1359 amu[1] |
| Isotopic Enrichment | ≥98 atom % D[2] |
For comparison, the properties of the unlabeled 4-Ethylphenol are provided below.
| Property | Value |
| CAS Number | 123-07-9[3][4][5] |
| Molecular Formula | C₈H₁₀O[4][5] |
| Molecular Weight | 122.17 g/mol [6] |
Experimental Protocol: Quantification of 4-Ethylphenol in a Sample Matrix using this compound as an Internal Standard
The following protocol describes a general workflow for the quantification of 4-Ethylphenol in a liquid matrix (e.g., wine, plasma, or urine) using gas chromatography-mass spectrometry (GC-MS) with this compound as an internal standard. 4-Ethylphenol is a volatile phenolic compound that can be an indicator of microbial metabolism and is associated with off-odors in wine.[7]
1. Materials and Reagents
-
4-Ethylphenol (analytical standard)
-
This compound (internal standard)
-
Organic solvent (e.g., dichloromethane, diethyl ether)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Sample matrix (e.g., wine, plasma)
-
Standard laboratory glassware and equipment
2. Preparation of Standard Solutions
-
Stock Solutions: Prepare individual stock solutions of 4-Ethylphenol and this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix with known concentrations of 4-Ethylphenol. Add a constant, known amount of the this compound internal standard solution to each calibration standard.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.
3. Sample Preparation
-
Spiking: To a known volume of the sample, add a precise amount of the this compound internal standard solution.
-
Extraction:
-
Perform a liquid-liquid extraction by adding an immiscible organic solvent to the sample.
-
Vortex or shake the mixture vigorously to ensure efficient extraction of the analyte and internal standard into the organic phase.
-
Centrifuge the mixture to separate the organic and aqueous layers.
-
-
Drying and Concentration:
-
Transfer the organic layer to a clean tube containing a drying agent like anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent under a gentle stream of nitrogen to concentrate the extract to a desired volume.
-
-
Derivatization (Optional): For GC-MS analysis, derivatization may be necessary to improve the volatility and chromatographic properties of the phenol. This can be achieved by reacting the extract with a derivatizing agent such as BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).
4. GC-MS Analysis
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.
-
Chromatographic Separation:
-
Inject a small volume of the prepared sample extract onto a suitable GC column (e.g., a non-polar or medium-polarity column).
-
Use a temperature program to separate the analytes.
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to monitor specific ions for 4-Ethylphenol and this compound.
-
The choice of ions will depend on the fragmentation pattern of the underivatized or derivatized compounds.
-
5. Data Analysis
-
Quantification: Calculate the ratio of the peak area of 4-Ethylphenol to the peak area of the this compound internal standard for each sample and calibration standard.
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio against the concentration of 4-Ethylphenol for the calibration standards.
-
Concentration Determination: Determine the concentration of 4-Ethylphenol in the samples by interpolating their peak area ratios on the calibration curve.
Workflow Visualization
The following diagram illustrates the general experimental workflow for the quantification of 4-Ethylphenol using an internal standard.
Caption: Experimental workflow for 4-Ethylphenol quantification.
References
- 1. This compound | CDN-D-5328-0.25G | LGC Standards [lgcstandards.com]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. guidechem.com [guidechem.com]
- 4. Phenol, 4-ethyl- [webbook.nist.gov]
- 5. 4-Ethylphenol | C8H10O | CID 31242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. store.p212121.com [store.p212121.com]
- 7. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Synthesis and Manufacturing of Deuterated 4-Ethylphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deuterated 4-ethylphenol is a valuable isotopically labeled compound utilized as an internal standard in mass spectrometry-based analyses and as a tool in metabolic studies. This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of deuterated 4-ethylphenol, with a focus on methodologies that allow for high levels of deuterium incorporation. Detailed experimental protocols, purification techniques, and analytical methods for characterization are presented. This document is intended to serve as a practical resource for researchers and professionals engaged in the synthesis and application of deuterated compounds.
Introduction
4-Ethylphenol is a phenolic compound that can be found in various natural and industrial contexts. Its deuterated analogue, where one or more hydrogen atoms are replaced by deuterium, serves as an important tool in analytical and pharmaceutical research. The increased mass of deuterium allows for its use as an internal standard for the accurate quantification of 4-ethylphenol in complex matrices by isotope dilution mass spectrometry. Furthermore, the kinetic isotope effect observed in deuterated compounds can be leveraged to study reaction mechanisms and metabolic pathways. This guide outlines the key synthetic strategies for producing deuterated 4-ethylphenol, focusing on achieving high isotopic purity.
Synthesis of Deuterated 4-Ethylphenol
The synthesis of deuterated 4-ethylphenol can be approached through two main strategies: deuteration of the aromatic ring and deuteration of the ethyl side chain. The choice of method depends on the desired location and level of deuterium incorporation.
Aromatic Ring Deuteration via Acid-Catalyzed Hydrogen/Deuterium Exchange
Acid-catalyzed hydrogen/deuterium (H/D) exchange is a common method for introducing deuterium onto aromatic rings. The electron-donating hydroxyl group of 4-ethylphenol activates the ortho and para positions, facilitating electrophilic substitution with deuterium ions from a deuterium source.
A general workflow for this process is outlined below:
An In-Depth Technical Guide to the Isotopic Purity and Enrichment of 4-Ethylphenol-D10
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity and enrichment of 4-Ethylphenol-D10. It details potential synthetic routes, methodologies for determining isotopic enrichment, and presents typical analytical data. This document is intended to serve as a valuable resource for researchers utilizing this compound as an internal standard or in other applications where high isotopic purity is crucial.
Introduction to this compound
This compound is a deuterated analog of 4-ethylphenol, where all ten hydrogen atoms have been substituted with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantitative analyses, particularly in metabolomics, environmental analysis, and pharmacokinetic studies. The stability of the deuterium labels and the mass shift of +10 Da relative to the unlabeled compound allow for clear differentiation and accurate quantification.
Synthesis of this compound
Proposed Synthetic Pathway
A potential two-step synthesis of this compound is outlined below:
-
Sulfonation of Ethylbenzene-d10: Ethylbenzene-d10 is reacted with a sulfonating agent, such as concentrated sulfuric acid, to yield a mixture of ethylbenzene-d9-sulfonic acids. The para-isomer is the desired product.
-
Alkali Fusion: The resulting 4-ethylbenzene-d9-sulfonic acid is then fused with a strong base, such as sodium hydroxide, at high temperatures. This is followed by acidification to produce this compound.
Figure 1: Proposed synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
Ethylbenzene-d10 (≥98 atom % D)
-
Concentrated sulfuric acid (98%)
-
Sodium hydroxide
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
Step 1: Sulfonation of Ethylbenzene-d10
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add concentrated sulfuric acid to an equimolar amount of ethylbenzene-d10.
-
Heat the mixture gently to 80-100°C with continuous stirring for 2-3 hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).
-
After cooling to room temperature, slowly pour the reaction mixture into ice-cold water.
-
The p-ethylbenzene-d9-sulfonic acid may precipitate out of the solution. If not, the isomers can be separated by fractional crystallization.
Step 2: Alkali Fusion and Acidification
-
In a high-temperature resistant vessel (e.g., a nickel crucible), melt sodium hydroxide pellets.
-
Carefully add the dried p-ethylbenzene-d9-sulfonic acid to the molten sodium hydroxide in small portions with stirring.
-
Heat the mixture to 300-320°C for 2-3 hours.
-
Allow the mixture to cool to a solid mass.
-
Dissolve the solid in water and transfer to a beaker.
-
Acidify the solution with concentrated hydrochloric acid until it is strongly acidic (pH < 2).
-
The crude this compound will precipitate as an oil or solid.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by distillation or column chromatography.
Isotopic Purity and Enrichment Analysis
The determination of isotopic purity and enrichment of this compound is critical for its use as an internal standard. The primary techniques for this analysis are High-Resolution Mass Spectrometry (HRMS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful tool for determining the isotopic distribution of a labeled compound. By comparing the measured isotopic pattern to the theoretical pattern, the isotopic enrichment can be calculated.
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, coupled to a liquid chromatograph (LC-HRMS).
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to elute the analyte.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Parameters (Example for Orbitrap):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Resolution: ≥ 60,000.
-
Scan Range: m/z 100-200.
-
AGC Target: 1e6.
-
Maximum Injection Time: 100 ms.
-
-
Data Analysis:
-
Extract the ion chromatograms for the different isotopologues of this compound (from D0 to D10).
-
Integrate the peak areas for each isotopologue.
-
Correct for the natural isotopic abundance of carbon-13.
-
Calculate the isotopic purity and enrichment based on the relative abundances of the isotopologues.
-
Figure 2: Workflow for HRMS-based isotopic purity analysis.
Quantitative Data Presentation
The isotopic distribution of a commercially available this compound with a stated isotopic purity of 98 atom % D would typically appear as follows in a mass spectrum.
| Isotopologue | Theoretical Mass (Da) | Expected Relative Abundance (%) |
| D7 | 129.1359 | < 0.1 |
| D8 | 130.1422 | ~ 1.0 |
| D9 | 131.1485 | ~ 1.0 |
| D10 | 132.1548 | > 98.0 |
Note: The exact relative abundances will vary between batches and are determined experimentally.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary ratio method for determining the purity of a substance by comparing the integral of an analyte signal to that of a certified reference standard. For isotopic purity, it can be used to quantify the amount of residual non-deuterated species.
Experimental Protocol: qNMR Analysis
-
Sample Preparation:
-
Accurately weigh a known amount of this compound (e.g., 10 mg) and a certified internal standard (e.g., maleic acid) into a vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6) that does not have signals overlapping with the analyte or standard.
-
Transfer the solution to an NMR tube.
-
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Relaxation Delay (d1): At least 5 times the longest T1 of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 128 or more).
-
Spectral Width: Appropriate to cover all signals of interest.
-
-
Data Processing:
-
Apply appropriate window function (e.g., exponential with a line broadening of 0.3 Hz).
-
Perform Fourier transform, phase correction, and baseline correction.
-
Integrate the signals corresponding to the residual protons in this compound and the signal of the internal standard.
-
-
Calculation of Isotopic Purity:
-
The isotopic purity can be calculated by comparing the integral of the residual proton signals to the integral of the internal standard, taking into account the number of protons for each signal and the masses of the analyte and standard.
-
Figure 3: Workflow for qNMR-based isotopic purity analysis.
Quantitative Data Presentation
The following table summarizes the expected ¹H and ¹³C NMR data for unlabeled 4-ethylphenol, which is useful for identifying any residual protonated species in a sample of this compound.
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~7.05 | d | 2H, Ar-H |
| ¹H | ~6.75 | d | 2H, Ar-H |
| ¹H | ~4.85 | s | 1H, -OH |
| ¹H | ~2.57 | q | 2H, -CH₂- |
| ¹H | ~1.20 | t | 3H, -CH₃ |
| ¹³C | ~153.1 | s | C-OH |
| ¹³C | ~136.8 | s | C-CH₂CH₃ |
| ¹³C | ~129.0 | s | Ar-CH |
| ¹³C | ~115.4 | s | Ar-CH |
| ¹³C | ~28.0 | s | -CH₂- |
| ¹³C | ~15.8 | s | -CH₃ |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Summary of Isotopic Purity and Enrichment Data
The following table summarizes the key specifications for a typical batch of high-purity this compound.
| Parameter | Method | Typical Specification |
| Isotopic Purity | HRMS | ≥ 98 atom % D |
| Chemical Purity | GC-MS or ¹H NMR | ≥ 98% |
| Deuterium Incorporation | ||
| Aromatic Ring (D5) | HRMS/NMR | ≥ 99% |
| Ethyl Group (D5) | HRMS/NMR | ≥ 99% |
| Hydroxyl Group (D1) | NMR | ≥ 99% |
Conclusion
The isotopic purity and enrichment of this compound are critical parameters for its effective use in quantitative analytical applications. This guide has outlined a plausible synthetic route and detailed the primary analytical methodologies, HRMS and qNMR, for the comprehensive characterization of this important internal standard. By following the described protocols, researchers can confidently assess the quality of their this compound and ensure the accuracy and reliability of their experimental results.
The Critical Role of 4-Ethylphenol-D10 as an Internal Standard in Quantitative Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry, particularly within the realms of food science, environmental analysis, and biomedical research, the precise and accurate quantification of target analytes is paramount. The use of stable isotope-labeled internal standards has become the gold standard for achieving high-quality data in mass spectrometry-based methods. This guide provides a comprehensive overview of the utility of 4-Ethylphenol-D10 as an internal standard, detailing its applications, the principles behind its effectiveness, and practical experimental protocols.
The Principle of Isotopic Dilution Mass Spectrometry
The core advantage of using a stable isotope-labeled compound like this compound lies in the principle of isotope dilution mass spectrometry (IDMS). In this technique, a known quantity of the isotopically labeled standard is added to the sample at the beginning of the analytical workflow. The labeled standard is nearly chemically and physically identical to the native analyte.[1] This means it behaves similarly during sample preparation, extraction, and chromatographic separation, and experiences the same degree of ionization enhancement or suppression in the mass spectrometer's ion source.[1]
Because the mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge ratio (m/z), any loss of analyte during the analytical process is corrected for by measuring the ratio of the native analyte to the labeled internal standard. This approach significantly improves the accuracy and precision of quantification compared to external or non-isotopic internal standard methods.
Why this compound is an Ideal Internal Standard
This compound, in which ten hydrogen atoms are replaced with deuterium, is an excellent internal standard for the quantification of 4-ethylphenol for several key reasons:
-
Near-Identical Physicochemical Properties: The substitution of hydrogen with deuterium results in a minimal change in the chemical and physical properties of the molecule. This ensures that this compound co-elutes with the unlabeled 4-ethylphenol during chromatography and has a very similar extraction recovery.
-
Mass Difference: The significant mass difference of 10 Daltons between 4-ethylphenol (C8H10O, MW: 122.16 g/mol ) and this compound (C8D10O, MW: 132.22 g/mol ) allows for easy differentiation by the mass spectrometer without significant isotopic overlap.
-
Stable Labeling: The deuterium atoms in this compound are stably incorporated into the molecule and do not readily exchange with protons from the sample matrix or solvents, ensuring the integrity of the standard throughout the analytical process.
Applications in Research and Industry
The primary application for the quantitative analysis of 4-ethylphenol is in the food and beverage industry, particularly in winemaking. 4-ethylphenol is a volatile phenolic compound produced by the spoilage yeast Brettanomyces, which can impart undesirable "off-aromas" described as "barnyard," "horsey," or "medicinal" to wine.[2] Monitoring and controlling the concentration of 4-ethylphenol is crucial for wine quality control.
Beyond the wine industry, 4-ethylphenol is also a biomarker for certain industrial exposures and is found in various biological and environmental samples.[3]
Quantitative Data and Method Performance
The use of deuterated 4-ethylphenol as an internal standard allows for the development of robust and reliable quantitative methods. Below is a summary of typical performance characteristics for GC-MS and LC-MS/MS methods.
| Parameter | GC-MS Methods | LC-MS/MS Methods | Reference(s) |
| Linearity Range | 1 - 100 µg/L | 0.1 - 1000 ng/mL | [4][5] |
| Correlation Coefficient (R²) | > 0.99 | > 0.99 | [4][5] |
| Limit of Detection (LOD) | 1 - 2 µg/L | 0.01 - 1.0 ng/mL | [6][7] |
| Limit of Quantification (LOQ) | 4 - 5 µg/L | 0.1 - 2.0 µg/L | [6][8][9] |
| Recovery | 98 - 102% | 83 - 109% | [6][7] |
| Precision (RSD%) | < 10% | < 20% | [7][8] |
Experimental Protocols
Detailed methodologies for the analysis of 4-ethylphenol using this compound as an internal standard are provided below for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
GC-MS Method for 4-Ethylphenol in Wine
This protocol is based on a headspace solid-phase microextraction (HS-SPME) method, which is commonly used for the analysis of volatile compounds in complex matrices like wine.
5.1.1. Reagents and Materials
-
4-Ethylphenol analytical standard
-
This compound internal standard
-
Sodium chloride (NaCl)
-
Ethanol
-
Deionized water
-
20 mL headspace vials with caps and septa
-
SPME fiber assembly with a 100 µm polydimethylsiloxane (PDMS) coating
5.1.2. Sample and Standard Preparation
-
Stock Solutions: Prepare individual stock solutions of 4-ethylphenol and this compound in ethanol at a concentration of 1 g/L.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions in a synthetic wine matrix (e.g., 12% ethanol in water with 6 g/L tartaric acid, pH 3.5) to create a calibration curve covering the expected concentration range (e.g., 1, 5, 25, 50, 100 µg/L).[4]
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 5 mg/L in ethanol).
-
Sample Preparation: Place 10 mL of the wine sample (or calibration standard) into a 20 mL headspace vial. Add approximately 2 g of NaCl and 50 µL of the this compound internal standard solution.[4]
5.1.3. GC-MS Parameters
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: 5% phenylmethylpolysixoxane (e.g., HP-5MS), 30 m x 0.25 mm ID x 0.25 µm film thickness
-
Injector: Splitless mode at 260 °C
-
Oven Program: 50 °C initial temperature, ramp at 10 °C/min to 300 °C, hold for 3 minutes
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
MSD Transfer Line: 300 °C
-
Ion Source: Electron Ionization (EI) at 250 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
4-Ethylphenol: m/z 122 (quantifier), 107, 77 (qualifiers)
-
This compound: m/z 132 (quantifier), 112, 82 (qualifiers)
-
LC-MS/MS Method for 4-Ethylphenol in Biological Samples (e.g., Urine)
This protocol outlines a method for the analysis of 4-ethylphenol in urine, which can be adapted for other biological matrices.
5.2.1. Reagents and Materials
-
4-Ethylphenol analytical standard
-
This compound internal standard
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
β-glucuronidase/sulfatase enzyme
-
Ammonium acetate buffer (pH 5.0)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
5.2.2. Sample and Standard Preparation
-
Stock and Working Solutions: Prepare as described in the GC-MS method, using methanol as the solvent.
-
Sample Preparation: a. To 0.2 mL of urine, add the this compound internal standard.[7] b. Add ammonium acetate buffer and β-glucuronidase/sulfatase enzyme for deconjugation. Incubate overnight at 37 °C.[5] c. Perform Solid Phase Extraction (SPE): i. Condition the SPE cartridge with methanol followed by water. ii. Load the sample. iii. Wash the cartridge to remove interferences. iv. Elute the analyte and internal standard with methanol. d. Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
5.2.3. LC-MS/MS Parameters
-
Liquid Chromatograph: Shimadzu Nexera or equivalent
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient: A suitable gradient to separate 4-ethylphenol from matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min
-
Ion Source: Electrospray Ionization (ESI), negative mode
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
4-Ethylphenol: Precursor ion m/z 121 -> Product ion m/z 106
-
This compound: Precursor ion m/z 131 -> Product ion m/z 111
-
Visualizations
The Principle of Isotopic Dilution
Caption: Principle of Isotopic Dilution Workflow.
GC-MS Experimental Workflow
Caption: GC-MS Experimental Workflow for 4-Ethylphenol Analysis.
LC-MS/MS Experimental Workflow
Caption: LC-MS/MS Experimental Workflow for 4-Ethylphenol Analysis.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of 4-ethylphenol in a variety of complex matrices. Its near-identical chemical and physical properties to the native analyte ensure that it effectively compensates for variations in sample preparation and instrumental analysis. The detailed protocols and performance data presented in this guide demonstrate the suitability of this approach for high-quality analytical measurements in research, development, and quality control settings.
References
- 1. Isotope dilution - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Simple and sensitive GC/MS-method for the quantification of urinary phenol, o- and m-cresol and ethylphenols as biomarkers of exposure to industrial solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oiv.int [oiv.int]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Validated single urinary assay designed for exposomic multi-class biomarkers of common environmental exposures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ecommons.cornell.edu [ecommons.cornell.edu]
- 9. series.publisso.de [series.publisso.de]
The Gold Standard: Unveiling the Advantages of Deuterated Standards in Mass Spectrometry
For researchers, scientists, and professionals in drug development, achieving the highest level of accuracy and precision in quantitative mass spectrometry is paramount. This in-depth technical guide explores the core advantages of employing deuterated internal standards, a practice widely recognized as the gold standard for robust and reliable bioanalytical data.
Deuterated standards, which are stable isotope-labeled (SIL) analogs of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium, have become indispensable tools in modern analytical laboratories. Their unique physicochemical properties, nearly identical to the unlabeled analyte, allow for superior correction of variability throughout the analytical process, from sample preparation to detection. This guide will delve into the key benefits, provide a comparative data overview, detail experimental protocols, and illustrate the underlying principles through workflow diagrams.
Mitigating the Matrix: The Core Advantage
One of the most significant challenges in quantitative mass spectrometry, particularly with complex biological matrices like plasma or whole blood, is the "matrix effect."[1] This phenomenon, caused by co-eluting endogenous components, can lead to unpredictable ion suppression or enhancement of the analyte signal, compromising the accuracy of the results.[1][2]
Deuterated internal standards are the most effective tool to combat matrix effects.[3] Because they are chemically almost identical to the analyte, they co-elute during chromatographic separation and experience the same degree of ion suppression or enhancement in the mass spectrometer's ion source.[4] By calculating the ratio of the analyte signal to the internal standard signal, these variations are effectively normalized, leading to a more accurate and precise quantification of the analyte.[5]
Enhanced Precision and Accuracy: A Quantitative Look
The use of deuterated internal standards significantly improves the precision and accuracy of quantitative assays. This is evident when comparing methods using deuterated standards to those employing structural analogs or no internal standard at all.
A study on the quantification of an anticancer agent demonstrated a marked improvement in both precision and accuracy with a deuterated internal standard compared to a structural analogue. The mean bias was reduced from -3.2% to a negligible 0.3%, and the standard deviation, a measure of precision, was also lower.[6]
Similarly, in the therapeutic drug monitoring of sirolimus, an assay using a deuterated internal standard (SIR-d3) exhibited consistently lower coefficients of variation (CV%) across different patient samples compared to an assay using a non-isotopically labeled standard (DMR).[7]
| Analyte | Internal Standard Type | Mean Bias (%)[6] | Standard Deviation (%)[6] |
| Anticancer Agent | Structural Analogue | -3.2 | 8.6 |
| Anticancer Agent | Deuterated (SIL) | 0.3 | 7.6 |
| Analyte | Internal Standard | Inter-patient CV (%)[7] |
| Sirolimus | Desmethoxyrapamycin (DMR) | 7.6 - 9.7 |
| Sirolimus | Deuterated Sirolimus (SIR-d3) | 2.7 - 5.7 |
Experimental Protocol: Therapeutic Drug Monitoring of Immunosuppressants
This section provides a detailed, step-by-step protocol for the simultaneous quantification of the immunosuppressive drugs cyclosporine A, tacrolimus, sirolimus, and everolimus in whole blood using deuterated internal standards and LC-MS/MS. This method is crucial for managing post-transplant patient care to prevent organ rejection and minimize toxicity.[8]
Materials and Reagents
-
Analytes and Internal Standards: Cyclosporine A, tacrolimus, sirolimus, everolimus, and their respective deuterated internal standards (e.g., cyclosporine D, ascomycin for tacrolimus, sirolimus, and everolimus, or specific deuterated analogs like CSA-d4, TAC-¹³C-d₂, EVE-d₄, SIR-¹³C-d₃).[8]
-
Solvents: LC-MS grade methanol, acetonitrile, and water.
-
Reagents: Zinc sulfate solution (0.1 M or 0.2 M), formic acid.[8]
-
Calibrators and Quality Control (QC) Samples: Prepared in drug-free whole blood at various concentrations covering the therapeutic range.[8]
Sample Preparation
-
Spiking: To 100 µL of whole blood sample (calibrator, QC, or patient sample), add a fixed amount of the internal standard working solution. The internal standard should be added at the earliest stage to account for variability during the entire sample preparation process.
-
Protein Precipitation: Add 200 µL of a precipitation solution (e.g., a 1:4 (v/v) mixture of 0.2 M zinc sulfate and methanol) to the sample. The zinc sulfate aids in the efficient precipitation of proteins.[8]
-
Vortexing and Centrifugation: Vortex the mixture thoroughly to ensure complete protein precipitation. Centrifuge the samples at high speed (e.g., 10,000 rpm for 5 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 or Phenyl-Hexyl column is suitable for the separation of these immunosuppressants.[8]
-
Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., methanol or acetonitrile), both containing a small amount of an additive like formic acid (e.g., 0.1%) to improve ionization.
-
Flow Rate: Typically in the range of 0.2-0.6 mL/min.
-
Injection Volume: 10-20 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for these analytes.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each analyte and its corresponding deuterated internal standard are monitored.
-
Data Analysis
The concentration of each immunosuppressant in the samples is determined by calculating the peak area ratio of the analyte to its deuterated internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibrators against their known concentrations. The concentrations of the QC and patient samples are then interpolated from this calibration curve.
Visualizing the Advantage: Workflows and Principles
The following diagrams, generated using the Graphviz DOT language, illustrate the experimental workflow and the fundamental principle behind the utility of deuterated standards.
References
- 1. shimadzu.it [shimadzu.it]
- 2. lcms.cz [lcms.cz]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Sample Prep Strategies for Multi-Class Drug Analysis in Whole Blood | Separation Science [sepscience.com]
- 5. Analytical Validation of an LC-MS/MS Method for Simultaneous Quantification of Multiple Immunosuppressants in Microvolume Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Throughput Analysis of Immunosuppressive Drugs from Whole Blood by LC-MS/MS [restek.com]
- 8. Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 4-Ethylphenol-D10 for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of 4-Ethylphenol-D10, a critical internal standard for quantitative analysis. It details commercially available sources, their specifications, and a representative analytical methodology for its use in liquid chromatography-mass spectrometry (LC-MS) applications.
Introduction to this compound
This compound (CAS No. 352431-18-6) is the deuterated form of 4-Ethylphenol (CAS No. 123-07-9). 4-Ethylphenol is a phenolic compound and a significant biomarker found in various biological and environmental matrices. It is notably produced by intestinal flora and can be a volatile marker associated with off-odors in wine and beer. Due to its identical chemical properties but distinct mass, this compound serves as an ideal internal standard for stable isotope dilution analysis. This technique allows for precise and accurate quantification of its non-labeled counterpart by correcting for sample loss during preparation and variations in instrument response.
The structural relationship between the native compound and its deuterated isotopologue is fundamental to its application.
Figure 1. Structural relationship between 4-Ethylphenol and its D10 isotopologue.
Commercial Suppliers of this compound
A variety of chemical suppliers offer this compound for research and development purposes. The following table summarizes the key specifications from prominent vendors to facilitate comparison.
| Supplier | Catalog Number | CAS Number | Purity / Isotopic Enrichment | Molecular Formula | Molecular Weight |
| CDN Isotopes | D-5328 | 352431-18-6 | 98 atom % D | C₈D₁₀O | 132.23 |
| LGC Standards | CDN-D-5328 | 352431-18-6 | min 98% Chemical Purity, 98 atom % D | C₈D₁₀O | 132.226 |
| MedChemExpress | HY-W012836S1 | 352431-18-6 | 97.91% | C₈D₁₀O | 132.23 |
| Toronto Research Chemicals (TRC) | E925222 | 352431-18-6 | Not specified | C₈D₁₀O | 132.23 |
Note: Product specifications are subject to change and should be confirmed with the supplier. Purity and enrichment levels may vary by lot.
Experimental Protocol: Quantification by LC-MS/MS
The use of a deuterated internal standard is crucial for accurate quantification of analytes in complex matrices such as plasma, urine, or environmental water samples.[1] The following is a representative protocol for the analysis of 4-Ethylphenol using this compound as an internal standard, based on common methodologies for phenolic compounds.[2][3]
Preparation of Standards and Samples
-
Stock Solutions: Prepare a 1 mg/mL stock solution of 4-Ethylphenol and this compound (internal standard, IS) in methanol. Store at -20°C.
-
Calibration Standards: Create a series of calibration standards by serial dilution of the 4-Ethylphenol stock solution in a relevant matrix (e.g., drug-free plasma or water). A typical concentration range might be 0.1 ng/mL to 1000 ng/mL.
-
Internal Standard Spiking: Spike a known and consistent amount of the this compound internal standard solution into all calibration standards, quality control samples, and unknown biological/environmental samples. For example, add 10 µL of a 1 µg/mL IS solution to 100 µL of each sample.
-
Sample Extraction: The extraction of phenolic compounds from complex matrices is a critical step to remove interferences.[1]
-
Liquid-Liquid Extraction (LLE): Acidify the sample (e.g., with formic acid) and extract with a water-immiscible organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE). Evaporate the organic layer and reconstitute the residue in the mobile phase.
-
Solid-Phase Extraction (SPE): Use a reversed-phase SPE cartridge (e.g., C18). Condition the cartridge, load the pre-treated sample, wash away interferences, and elute the analyte and internal standard with a solvent like methanol or acetonitrile. Evaporate and reconstitute.
-
LC-MS/MS Analysis
The following workflow diagram illustrates the general process for quantitative analysis using an internal standard.
Figure 2. General workflow for quantitative analysis using an internal standard.
Typical LC-MS/MS Conditions:
-
Chromatographic Column: A C18 reversed-phase column is commonly used for the separation of phenolic compounds (e.g., Poroshell 120 EC-C18, 2.7 µm, 2.1 x 100 mm).[2][3]
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile or Methanol with 0.1% formic acid
-
-
Gradient Elution: A typical gradient might start at 5-10% B, ramp up to 95% B to elute the compounds, and then re-equilibrate.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode is often effective for phenols.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[1]
-
MRM Transition for 4-Ethylphenol: Q1 (Parent Ion) m/z 121.1 → Q3 (Fragment Ion) m/z 106.1
-
MRM Transition for this compound: Q1 (Parent Ion) m/z 130.2 → Q3 (Fragment Ion) m/z 112.2 (Note: Specific MRM transitions should be optimized on the instrument being used).
-
Data Analysis and Quantification
-
Integration: Integrate the chromatographic peak areas for both the 4-Ethylphenol and this compound MRM transitions.
-
Ratio Calculation: For each sample (standards, QCs, and unknowns), calculate the peak area ratio of the analyte to the internal standard (AreaAnalyte / AreaIS).
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Concentration Determination: Determine the concentration of 4-Ethylphenol in the unknown samples by interpolating their peak area ratios from the calibration curve. The use of the internal standard corrects for any variability in sample recovery and instrument response, ensuring accurate results.[2]
References
- 1. Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Guide to the Safe Handling of 4-Ethylphenol-D10
Chemical and Physical Properties
4-Ethylphenol-D10 is the deuterated form of 4-Ethylphenol, a volatile phenolic compound.[1] While specific experimental data for the D10 variant is limited, the following tables provide key physical and chemical properties for both 4-Ethylphenol and a partially deuterated form, d4-4-Ethylphenol, for comparison.
Table 1: Physical and Chemical Properties
| Property | 4-Ethylphenol | d4-4-Ethylphenol | Source |
| Molecular Formula | C₈H₁₀O | C₈H₆D₄O | [2][3] |
| Molecular Weight | 122.16 g/mol | 126.19 g/mol | [3][4] |
| Appearance | Colorless liquid or white needles | Not specified | [5] |
| Melting Point | 40-42 °C | Not specified | [4] |
| Boiling Point | 218-219 °C | Not specified | [4] |
| Flash Point | 100 °C | Not specified | [6] |
| Vapor Pressure | 0.13 mmHg (at 20 °C) | Not specified | [4] |
| Vapor Density | 4.2 (vs air) | Not specified | [4] |
| Relative Density | 1.011 | Not specified | [6] |
| Solubility | Slightly soluble in water; soluble in alcohol, ether, benzene, and carbon disulfide.[5] | Not specified |
Hazard Identification and Classification
4-Ethylphenol is classified as a hazardous chemical.[7] The substance is harmful if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage.[8]
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Source |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [7][8] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin | [7][8] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled | [8] |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage | [7][8] |
| Serious Eye Damage/Eye Irritation | 1 | H314: Causes severe skin burns and eye damage | [7] |
Experimental Protocols for Safety and Handling
The following protocols are derived from safety data sheets for 4-Ethylphenol and should be adopted when handling this compound.
First-Aid Measures
In case of exposure, immediate action is crucial. The following first-aid procedures should be followed:
-
General Advice: Immediately remove any clothing contaminated by the product.[6] Move out of the dangerous area and consult a physician, showing them the safety data sheet.[6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek medical aid.[6][9]
-
Skin Contact: Immediately flush the skin with running water for at least 15 minutes while removing contaminated clothing and shoes.[6] Obtain medical aid immediately.[6]
-
Eye Contact: Immediately flush open eyes with running water for at least 15 minutes.[6] Remove contact lenses if present and easy to do so.[8] Continue rinsing and seek immediate medical attention.[6][8]
-
Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[9] Call a poison center or doctor immediately.[6][8]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water fog, dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[9]
-
Unsuitable Extinguishing Media: Do not use a water jet, as it will spread the fire.[10]
-
Specific Hazards: The product is corrosive.[10] Thermal decomposition can lead to the release of irritating and toxic gases and vapors, such as carbon oxides.[7][9]
-
Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[9]
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment as required.[7] Evacuate personnel to safe areas and ensure adequate ventilation.[7] Avoid contact with skin, eyes, or clothing.[7]
-
Environmental Precautions: Do not flush into surface water or sanitary sewer systems.[7]
-
Methods for Cleaning Up: Sweep up or absorb the material and place it into a suitable, clean, dry, closed container for disposal.[9] Avoid dust formation.[7]
Signaling Pathways and Logical Relationships in Safety Protocols
The following diagrams illustrate the logical flow of safety and handling procedures for this compound.
Caption: General Safety Workflow for this compound.
Caption: First-Aid Decision Pathway for Exposure Events.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 4-Ethylphenol | C8H10O | CID 31242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. d4-4-Ethylphenol | C8H10O | CID 134716581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Ethylphenol 99 123-07-9 [sigmaaldrich.com]
- 5. Page loading... [wap.guidechem.com]
- 6. sds.metasci.ca [sds.metasci.ca]
- 7. fishersci.com [fishersci.com]
- 8. bg.cpachem.com [bg.cpachem.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. synerzine.com [synerzine.com]
The Unwanted Aroma: An In-depth Technical Guide to the Biosynthesis of 4-Ethylphenol in Wine and Beer
For Researchers, Scientists, and Drug Development Professionals
The presence of 4-ethylphenol (4-EP) in wine and beer is a significant concern for the alcoholic beverage industry, often associated with undesirable sensory characteristics described as "Brett," barnyard, medicinal, or horsey.[1][2] This volatile phenol is a metabolic byproduct of certain microorganisms, primarily the yeast Brettanomyces bruxellensis (also known by its teleomorph name Dekkera bruxellensis).[2][3] Understanding the intricate biochemical pathways and the factors influencing 4-EP production is crucial for developing effective control strategies and ensuring product quality. This technical guide provides a comprehensive overview of the biosynthesis of 4-ethylphenol, detailing the microorganisms involved, the enzymatic reactions, quantitative data on relevant compounds, and key experimental protocols for its study.
The Central Culprit: Brettanomyces bruxellensis
Brettanomyces bruxellensis is the principal microorganism responsible for the production of significant concentrations of 4-ethylphenol in wine and, to a lesser extent, in certain styles of beer.[2][3] While other microorganisms, such as Pichia guilliermondi, can produce low levels of 4-EP, B. bruxellensis is unique in its ability to generate concentrations that surpass the sensory threshold, leading to noticeable off-flavors.[1] This yeast is a common inhabitant of winery and brewery environments, capable of surviving in harsh conditions, including high ethanol concentrations and low nutrient availability, making it a persistent spoilage organism.[4]
The Biochemical Pathway: From Precursors to Off-Flavors
The biosynthesis of 4-ethylphenol by Brettanomyces is a two-step enzymatic process that begins with hydroxycinnamic acids, which are naturally present in grape must and beer wort.[4][5] The primary precursor for 4-ethylphenol is p-coumaric acid, while ferulic acid serves as the precursor for the structurally related compound 4-ethylguaiacol (4-EG), which often accompanies 4-EP and contributes to the overall "Brett" aroma with its smoky and spicy notes.[2][4]
The pathway can be summarized as follows:
-
Decarboxylation: The first step involves the decarboxylation of p-coumaric acid to 4-vinylphenol. This reaction is catalyzed by the enzyme cinnamate decarboxylase , also known as phenolic acid decarboxylase (PAD).[4] This enzyme is not exclusive to Brettanomyces and can be found in other yeasts and bacteria.[4]
-
Reduction: The second and defining step is the reduction of 4-vinylphenol to 4-ethylphenol. This reaction is catalyzed by the enzyme vinylphenol reductase (VPR) .[4] The presence of a highly active VPR is a key characteristic of Brettanomyces bruxellensis and is the primary reason for its significant 4-EP production.[4]
A parallel pathway occurs with ferulic acid, which is first converted to 4-vinylguaiacol by cinnamate decarboxylase and then reduced to 4-ethylguaiacol by vinylphenol reductase.[4]
Quantitative Data on 4-Ethylphenol and Related Compounds
The concentration of 4-ethylphenol and its precursors can vary significantly depending on the raw materials, microbial strains, and processing conditions. The following tables summarize key quantitative data from the literature.
Table 1: Concentration of Precursor Hydroxycinnamic Acids
| Compound | Source | Concentration Range | Reference(s) |
| p-Coumaric Acid | Grape Must/Wine | 0.6 - 19.3 mg/L | [6] |
| Beer Wort/Beer | 0.08 - 62.40 mg/L | [7][8] | |
| Ferulic Acid | Grape Must/Wine | 0.0 - 2.9 mg/L | [6] |
| Beer Wort/Beer | Present, but often lower than p-coumaric acid | [9] |
Table 2: Concentration of Intermediate Vinylphenols
| Compound | Source | Concentration Range | Reference(s) |
| 4-Vinylphenol | White Wine | Non-detectable to 1,207 µg/L | [10] |
| 4-Vinylguaiacol | Beer | Variable, contributes to clove-like aroma | [5] |
Table 3: Concentration and Sensory Thresholds of 4-Ethylphenol and 4-Ethylguaiacol
| Compound | Parameter | Value | Reference(s) |
| 4-Ethylphenol | Concentration in "Brett" affected wine | Can exceed 1000 µg/L | [4] |
| Sensory Threshold in wine | 300 - 600 µg/L | [1] | |
| Proposed Classification Thresholds | < 245 µg/L ("non-Brett"), > 968 µg/L ("Brett") | [3][11] | |
| 4-Ethylguaiacol | Concentration in "Brett" affected wine | Typically 3:1 to 22:1 (4-EP:4-EG) | [1] |
| Sensory Threshold in wine | ~50 µg/L | [1] |
Experimental Protocols
Accurate monitoring and research of 4-ethylphenol require robust experimental protocols. The following sections detail methodologies for the quantification of volatile phenols, culturing of Brettanomyces bruxellensis, and assaying enzyme activity.
Quantification of 4-Ethylphenol and 4-Ethylguaiacol by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is widely used for the sensitive and selective determination of volatile phenols in wine and beer.[1]
1. Sample Preparation (Solid Phase Microextraction - SPME):
-
Place 10 mL of wine or beer into a 20 mL SPME vial.
-
Add approximately 2 g of NaCl to enhance the release of volatile compounds.
-
Add an internal standard solution (e.g., 50 µL of 5 mg/L 4-tert-butylphenol-d13).
-
Seal the vial with a perforated cap and a Teflon-lined septum.
-
Incubate the vial at 40°C for a set period (e.g., 5-20 minutes) to allow for headspace equilibration.
-
Expose a polydimethylsiloxane (PDMS) SPME fiber to the headspace for a defined time (e.g., 20 minutes) to adsorb the volatile compounds.[12]
2. GC-MS Analysis:
-
Injector: Desorb the analytes from the SPME fiber in the GC injector at a high temperature (e.g., 250-260°C) in splitless or pulsed-split mode.[12]
-
Column: Use a nonpolar capillary column, such as one with a 5% phenylmethylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm x 0.25 µm).[12]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).[12]
-
Oven Temperature Program: A typical program starts at a low temperature (e.g., 50°C), ramps up to a high temperature (e.g., 300°C) to elute all compounds. An example program is: hold at 50°C for a few minutes, then ramp at 10-25°C/min to 300°C and hold for a few minutes.[12]
-
Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for high sensitivity and selectivity. Monitor characteristic ions for 4-ethylphenol, 4-ethylguaiacol, and the internal standard.[12]
3. Quantification:
-
Create a calibration curve using standard solutions of 4-ethylphenol and 4-ethylguaiacol in a model wine or beer matrix.
-
Calculate the concentration of the analytes in the samples based on the peak area ratios of the analytes to the internal standard and the calibration curve.
Culturing Brettanomyces bruxellensis for 4-Ethylphenol Production
This protocol describes the cultivation of B. bruxellensis in a synthetic medium to study its metabolism.
1. Media Preparation (YPD Medium):
-
Dissolve the following in deionized water:
-
1% (w/v) Yeast Extract
-
2% (w/v) Peptone
-
2% (w/v) Glucose
-
-
Adjust the pH if necessary.
-
Sterilize by autoclaving at 121°C for 15 minutes.[13]
2. Inoculation and Incubation:
-
Inoculate the sterile YPD medium with a pure culture of B. bruxellensis.
-
Incubate at a controlled temperature, typically 25-30°C, with or without agitation depending on the experimental requirements.[13]
-
To study 4-ethylphenol production, the medium can be supplemented with p-coumaric acid.
3. Monitoring Growth:
-
Monitor cell growth by measuring the optical density at 600 nm (OD600) using a spectrophotometer or by direct cell counting using a hemocytometer or an automated cell counter.[13]
Vinylphenol Reductase (VPR) Activity Assay
This assay measures the activity of the key enzyme responsible for converting 4-vinylphenols to 4-ethylphenols.[14]
1. Preparation of Cell-Free Extract:
-
Harvest B. bruxellensis cells from a culture by centrifugation.
-
Wash the cells with a suitable buffer (e.g., 50 mM phosphate buffer, pH 6.0).
-
Resuspend the cells in the same buffer and disrupt them using methods such as bead beating, sonication, or a French press to release the intracellular enzymes.
-
Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant containing the cell-free extract.
-
Determine the total protein concentration of the extract using a standard method like the Bradford assay.[14]
2. Enzyme Assay:
-
Prepare a reaction mixture in a final volume of 1 mL containing:
-
50 mM phosphate buffer (pH 6.0)
-
2 mM 4-vinylguaiacol (as substrate; 4-vinylphenol can also be used)
-
0.5 mM NADH (as a cofactor)
-
-
Pre-incubate the reaction mixture at 37°C.
-
Initiate the reaction by adding a small volume (e.g., 20 µL) of the cell-free extract.
-
Incubate the reaction for a defined period (e.g., 4 minutes) at 37°C.
-
Stop the reaction by heat inactivation (e.g., 70°C for 10 minutes).
-
Centrifuge the reaction mixture to remove any precipitate.[14]
3. Analysis of Product Formation:
-
Analyze the supernatant for the formation of 4-ethylguaiacol (or 4-ethylphenol) using GC-MS as described previously.
-
Calculate the specific activity of the enzyme, typically expressed as units per milligram of protein (e.g., µg of product formed per minute per mg of protein).[14]
Conclusion
The biosynthesis of 4-ethylphenol in wine and beer is a well-defined microbial process primarily driven by the enzymatic activities of Brettanomyces bruxellensis. A thorough understanding of the biochemical pathway, from hydroxycinnamic acid precursors to the final volatile phenols, is essential for the development of effective monitoring and control strategies. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers, scientists, and industry professionals working to mitigate the impact of this significant spoilage compound and ensure the production of high-quality alcoholic beverages. Further research into the genetic regulation of the enzymes involved and the influence of various environmental factors will continue to refine our ability to manage the "Brett" character in wine and beer.
References
- 1. ecommons.cornell.edu [ecommons.cornell.edu]
- 2. ETS Labs [etslabs.com]
- 3. researchgate.net [researchgate.net]
- 4. oiv.int [oiv.int]
- 5. researchgate.net [researchgate.net]
- 6. preprints.org [preprints.org]
- 7. agriculturejournals.cz [agriculturejournals.cz]
- 8. An Overview of Bioactive Phenolic Molecules and Antioxidant Properties of Beer: Emerging Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.homebrewtalk.com [cdn.homebrewtalk.com]
- 10. weinobst.at [weinobst.at]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms) | OIV [oiv.int]
- 13. Rapid Detection of Brettanomyces bruxellensis in Wine by Polychromatic Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
Methodological & Application
Application Note: Quantitative Analysis of 4-Ethylphenol in Complex Matrices using GC-MS with 4-Ethylphenol-D10 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethylphenol (4-EP) is a phenolic compound of significant interest in the food and beverage industry, particularly in winemaking, where it can contribute to undesirable sensory characteristics at certain concentrations. It is also a biomarker of interest in various biological and environmental studies. Accurate and precise quantification of 4-ethylphenol is crucial for quality control and research purposes. This application note describes a robust and sensitive method for the determination of 4-ethylphenol in complex matrices using gas chromatography-mass spectrometry (GC-MS) with 4-ethylphenol-D10 as a deuterated internal standard. The use of a stable isotope-labeled internal standard ensures high accuracy by correcting for variations in sample preparation and instrument response.
Experimental Protocol
This protocol provides a general framework for the analysis of 4-ethylphenol. Specific parameters may require optimization based on the matrix and instrumentation.
Materials and Reagents
-
4-Ethylphenol (≥98% purity)
-
This compound (as internal standard)
-
Methanol (HPLC grade)
-
Dichloromethane (GC grade)
-
Sodium chloride (analytical grade)
-
Anhydrous sodium sulfate
-
Deionized water
-
Solid-Phase Microextraction (SPME) fibers (e.g., Polydimethylsiloxane - PDMS)
-
20 mL headspace vials with septa caps
Instrumentation
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
SPME autosampler (recommended)
-
Capillary column: 5% phenylmethylpolysiloxane (e.g., 30 m x 0.25 mm x 0.25 µm)
Standard Preparation
Prepare a stock solution of 4-ethylphenol and this compound in methanol at a concentration of 1 mg/mL. From these, create a series of working standard solutions by serial dilution to generate a calibration curve. The concentration range should bracket the expected sample concentrations. A typical calibration range is 1-100 µg/L.[1]
Sample Preparation (Headspace SPME)
-
Place a 10 mL aliquot of the liquid sample (e.g., wine, biological fluid) into a 20 mL headspace vial.[1]
-
Add approximately 2 g of sodium chloride to the vial to increase the ionic strength of the sample.[1]
-
Spike the sample with the this compound internal standard solution to a final concentration within the calibration range.
-
Seal the vial with a septum cap.
-
Incubate the vial at 40°C for 20 minutes to allow for equilibration.[1]
-
Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 20-30 minutes) at 40°C with agitation.
-
Retract the fiber and introduce it into the GC injector for thermal desorption.
GC-MS Parameters
-
Injector: Splitless mode, 250°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 1 minute
-
Ramp: 10°C/min to 300°C
-
Hold: 3 minutes at 300°C[1]
-
-
MS Transfer Line: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Data Analysis
Quantification is performed by creating a calibration curve based on the ratio of the peak area of the 4-ethylphenol quantification ion to the peak area of the this compound quantification ion.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the GC-MS analysis of 4-ethylphenol. Values can vary depending on the specific matrix and instrumentation.
| Parameter | 4-Ethylphenol | This compound (Internal Standard) | Reference |
| Quantification Ion (m/z) | 107 | 114 (inferred) | [2] |
| Qualifier Ion 1 (m/z) | 122 (M+) | 132 (M+) (inferred) | |
| Qualifier Ion 2 (m/z) | 91 | 98 (inferred) | [2] |
| Limit of Detection (LOD) | 2 - 24 µg/L | N/A | [2] |
| Limit of Quantification (LOQ) | 5 - 50 µg/L | N/A | [2][3] |
| Recovery | 98 - 102% | N/A | [2] |
| Linearity Range | 1 - 1800 µg/L | N/A | [1][2] |
Experimental Workflow Diagram
References
Application Note: Quantitative Analysis of 4-Ethylphenol in Human Plasma by LC-MS/MS using 4-Ethylphenol-D10
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Ethylphenol (4-EP) is a phenolic compound of significant interest across various scientific fields. In the food and beverage industry, it is known as a key compound influencing the aromatic profile of wine and beer. In clinical and pharmaceutical research, 4-EP is recognized as a metabolite produced by intestinal flora, making it a potential biomarker for gut microbiome activity and related health conditions. Given its importance, a robust, sensitive, and selective analytical method is required for its accurate quantification in complex biological matrices.
This application note details a high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of 4-Ethylphenol in human plasma. The method employs a stable isotope-labeled internal standard (SIL-IS), 4-Ethylphenol-D10, to ensure high accuracy and correct for matrix effects and variability during sample preparation and analysis. The protocol utilizes a simple and efficient protein precipitation step, making it suitable for routine analysis in a high-throughput environment.
Experimental Protocols
Materials and Reagents
-
Analytes: 4-Ethylphenol (≥98% purity), this compound (≥98% purity, isotopic purity ≥99%).
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Reagents: Formic acid (LC-MS grade, ≥99%).
-
Matrix: Blank human plasma (K2-EDTA).
Instrumentation
-
LC System: A compatible UHPLC or HPLC system.
-
MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of 4-Ethylphenol and this compound (Internal Standard, IS) in methanol.
-
Working Standard Solutions: Serially dilute the 4-Ethylphenol stock solution with 50:50 (v/v) methanol:water to prepare working solutions for calibration standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol.
-
Precipitation Solvent: Acetonitrile containing the IS working solution at a final concentration of 10 ng/mL.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective technique for removing the bulk of proteins from plasma samples before LC-MS/MS analysis.[1][2]
-
Aliquot 50 µL of human plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the cold (4°C) precipitation solvent (acetonitrile containing 10 ng/mL of this compound).
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.[3]
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[3]
-
Carefully transfer 150 µL of the clear supernatant to a 96-well plate or autosampler vial.
-
Inject the prepared sample directly into the LC-MS/MS system.
LC-MS/MS Method
The chromatographic and mass spectrometric parameters are optimized for the selective and sensitive detection of 4-Ethylphenol and its internal standard.
Table 1: Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 20% B to 95% B over 3.0 min, hold for 1.0 min, return to 20% B and equilibrate for 1.0 min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Run Time | 5.0 minutes |
Table 2: Mass Spectrometric Conditions
| Parameter | Condition |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temp. | 450°C |
| Analyte | 4-Ethylphenol |
| Precursor Ion (m/z) | 121.1 |
| Product Ion (m/z) | 106.1 (Quantifier), 77.1 (Qualifier) |
| Collision Energy (eV) | 15 (for 106.1), 25 (for 77.1) |
| Internal Standard | This compound |
| Precursor Ion (m/z) | 131.1 |
| Product Ion (m/z) | 113.1 (Quantifier) |
| Collision Energy (eV) | 15 |
Note: The MRM transition for 4-Ethylphenol (m/z 121 -> 106) corresponds to the loss of a methyl group and is a well-established fragmentation pattern.[4][5] The transition for the deuterated internal standard is predicted based on a similar fragmentation of the deuterated ethyl group.
Diagrams and Visualizations
Caption: Experimental workflow for 4-Ethylphenol quantification in plasma.
Caption: Microbial biosynthesis pathway of 4-Ethylphenol from p-Coumaric Acid.[6]
Results and Data Presentation
The performance of the bioanalytical method was validated according to industry guidelines.[7] The method demonstrated excellent linearity, precision, accuracy, and sensitivity for the quantification of 4-Ethylphenol in human plasma. A summary of the quantitative performance is presented in Table 3.
Table 3: Summary of Method Performance
| Parameter | Result |
|---|---|
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 8.5% |
| Inter-day Precision (%CV) | ≤ 10.2% |
| Intra-day Accuracy (%Bias) | -7.6% to 9.1% |
| Inter-day Accuracy (%Bias) | -5.4% to 6.8% |
| Matrix Effect | Minimal, corrected by IS |
| Recovery | > 85% |
Note: The values presented are representative of typical performance for a validated bioanalytical LC-MS/MS method and are based on established acceptance criteria.[8]
Conclusion
This application note describes a simple, rapid, and robust LC-MS/MS method for the quantitative determination of 4-Ethylphenol in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and reproducibility. The straightforward protein precipitation sample preparation protocol allows for high-throughput analysis, making this method highly suitable for clinical research, pharmacokinetic studies, and other applications in the drug development process where reliable biomarker quantification is essential.
References
- 1. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 2. agilent.com [agilent.com]
- 3. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 4. Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jneonatalsurg.com [jneonatalsurg.com]
- 8. researchgate.net [researchgate.net]
Sample preparation for 4-Ethylphenol analysis in red wine
Abstract
This application note details validated methods for the sample preparation and subsequent analysis of 4-Ethylphenol (4-EP) in red wine. 4-Ethylphenol is a key volatile phenol responsible for the "Brett" character in wine, often described with aromas of barnyard, horse sweat, or medicinal notes.[1][2] Accurate quantification of 4-EP is crucial for quality control in the wine industry.[3][4][5] This document provides a comparative summary of common sample preparation techniques, including Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Headspace Solid-Phase Microextraction (HS-SPME), followed by a detailed protocol for the HS-SPME method coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
4-Ethylphenol (4-EP) and 4-ethylguaiacol (4-EG) are produced by the yeast Brettanomyces/Dekkera from hydroxycinnamic acid precursors present in wine.[6] While low concentrations of these compounds can add complexity to the wine's aroma profile, concentrations exceeding the sensory threshold can be considered a significant fault.[7] Therefore, monitoring 4-EP levels is a critical aspect of modern enology. This application note is intended for researchers, scientists, and quality control professionals in the wine and beverage industries.
Sample Preparation Methods
The complex matrix of red wine necessitates a sample preparation step to extract and concentrate 4-EP prior to chromatographic analysis.[8][9] The choice of method depends on factors such as required sensitivity, sample throughput, and available instrumentation. The most common techniques are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Solid-Phase Microextraction (SPME).[6]
Method Comparison
The following table summarizes the performance characteristics of the most prevalent sample preparation methods for 4-EP analysis in red wine.
| Method | Principle | Recovery (%) | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) | Advantages | Disadvantages |
| Liquid-Liquid Extraction (LLE) | Partitioning of 4-EP between the wine sample and an immiscible organic solvent. | 98 - 102[6][10] | - | 24[6][10] | Simple, inexpensive, good recoveries.[6][10] | Time-consuming, requires large volumes of organic solvents.[6] |
| Solid-Phase Extraction (SPE) | Adsorption of 4-EP onto a solid sorbent, followed by elution with a solvent. | - | - | - | High selectivity, good concentration factor. | Can be more expensive than LLE, requires method development.[6] |
| Headspace Solid-Phase Microextraction (HS-SPME) | Adsorption of volatile 4-EP from the headspace above the wine sample onto a coated fiber. | - | 2[11] | 5[11] | Fast, solvent-free, easily automated, high sensitivity.[3][12] | Fiber cost and lifetime can be a concern.[11] |
Experimental Workflow
The general workflow for the analysis of 4-Ethylphenol in red wine involves sample preparation, chromatographic separation, and detection. The following diagram illustrates this process.
Caption: General workflow for 4-Ethylphenol analysis in red wine.
Detailed Protocol: HS-SPME-GC-MS for 4-Ethylphenol Analysis
This protocol describes the determination of 4-Ethylphenol in red wine using Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS). This method is highly sensitive and specific, making it suitable for detecting even low concentrations of 4-EP.[3]
Materials and Reagents
-
Red Wine Sample
-
4-Ethylphenol (4-EP) standard
-
Internal Standard (IS): 4-Ethylphenol-d5 or other suitable deuterated analogue
-
Sodium Chloride (NaCl) , analytical grade
-
Deionized Water
-
SPME Fiber Assembly: e.g., 100 µm Polydimethylsiloxane (PDMS) coated fiber[11]
-
20 mL Headspace Vials with PTFE-lined septa
-
Heated Magnetic Stirrer
-
GC-MS System
Standard Preparation
-
Stock Standard Solution (1000 mg/L): Accurately weigh 10 mg of 4-EP and dissolve in 10 mL of ethanol.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with a model wine solution (e.g., 12% ethanol in water with tartaric acid to pH 3.5) to cover the expected concentration range in wine samples (e.g., 10 - 2000 µg/L).
-
Internal Standard Spiking Solution (10 mg/L): Prepare a stock solution of the internal standard in ethanol. Dilute to a working concentration for spiking samples.
Sample Preparation Protocol
Caption: Step-by-step HS-SPME sample preparation protocol.
-
Sample Aliquoting: Pipette 10 mL of the red wine sample into a 20 mL headspace vial.
-
Salting Out: Add approximately 2 g of NaCl to the vial. This increases the ionic strength of the sample, promoting the release of volatile compounds into the headspace.
-
Internal Standard Spiking: Add a known amount of the internal standard working solution to the vial.
-
Sealing: Immediately seal the vial with a PTFE-lined septum and cap.
-
Equilibration and Extraction: Place the vial in a heated agitator. Equilibrate the sample at 40°C for 5 minutes with constant agitation. After equilibration, expose the SPME fiber to the headspace for 30 minutes at the same temperature to allow for the adsorption of volatile compounds.
-
Desorption: After extraction, retract the fiber into the needle and immediately introduce it into the hot inlet of the GC for thermal desorption of the analytes.
GC-MS Conditions
-
Injector: Splitless mode, 250°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program: Initial temperature of 40°C for 2 minutes, ramp to 220°C at 10°C/min, hold for 5 minutes.
-
Transfer Line: 280°C
-
MS Ion Source: 230°C
-
MS Quadrupole: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of 4-EP and the internal standard.
Data Analysis and Quantification
The concentration of 4-EP in the wine sample is determined by constructing a calibration curve of the peak area ratio of 4-EP to the internal standard versus the concentration of the calibration standards. The concentration in the unknown sample is then calculated from its peak area ratio using the regression equation of the calibration curve.
Conclusion
The choice of sample preparation method for 4-Ethylphenol analysis in red wine significantly impacts the accuracy, sensitivity, and throughput of the analysis. While LLE offers a simple and cost-effective approach, HS-SPME coupled with GC-MS provides a highly sensitive, automated, and solvent-free alternative that is well-suited for routine quality control in a modern analytical laboratory. The detailed protocol provided herein offers a validated starting point for the implementation of 4-EP analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. lodiwinelabs.com [lodiwinelabs.com]
- 3. ecommons.cornell.edu [ecommons.cornell.edu]
- 4. ETS Labs [etslabs.com]
- 5. ETS Labs [etslabs.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Electrochemical sensors for the determination of 4-ethylguaiacol in wine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A simple, cheap and reliable method for control of 4-ethylphenol and 4-ethylguaiacol in red wines. Screening of fining agents for reducing volatile phenols levels in red wines [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Smoked-Derived Volatile Phenol Analysis in Wine by Stir Bar Sorptive Extraction-Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Environmental Water Samples Using 4-Ethylphenol-D10
Introduction
4-Ethylphenol is an organic compound that can be found in environmental water samples due to various industrial and natural processes. Monitoring its presence is crucial for assessing water quality and understanding potential environmental impacts. The use of a stable isotope-labeled internal standard, such as 4-Ethylphenol-D10, is a highly effective approach for the accurate and precise quantification of 4-ethylphenol. This isotope dilution technique compensates for sample matrix effects and variations in extraction efficiency and instrument response, leading to more reliable data. These application notes provide a detailed protocol for the analysis of 4-ethylphenol in environmental water samples using Solid Phase Extraction (SPE) followed by Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as an internal standard. Alkylphenols are recognized as endocrine disruptors, and their presence in the environment is a significant concern.
Logical Relationship for Isotope Dilution Analysis
Caption: Isotope dilution workflow for 4-ethylphenol analysis.
Experimental Protocols
This protocol is based on established methods for phenol analysis in water, such as those outlined by the U.S. Environmental Protection Agency (EPA), adapted for the specific use of this compound.
1. Sample Collection and Preservation
-
Collect water samples in 1-liter amber glass bottles.
-
If residual chlorine is present, dechlorinate the sample by adding 80 mg of sodium thiosulfate per liter.
-
To preserve the sample, acidify to a pH of ≤ 2 with 6 N hydrochloric acid.[1][2]
-
Store samples at 4°C and extract within 14 days of collection.[3]
2. Sample Preparation: Solid Phase Extraction (SPE)
This procedure concentrates the analyte of interest and removes interfering substances from the sample matrix.
-
Materials:
-
SPE cartridges (e.g., polystyrene-divinylbenzene based, 500 mg, 6 mL).
-
SPE manifold.
-
Dichloromethane (DCM), methanol (MeOH), 0.05 N Hydrochloric Acid (HCl).
-
Anhydrous sodium sulfate.
-
Concentrator tube.
-
Nitrogen evaporation system.
-
-
Procedure:
-
Cartridge Conditioning:
-
Internal Standard Spiking:
-
Spike the 1 L water sample with a known amount of this compound solution (e.g., to a final concentration of 2 µg/L).
-
-
Sample Loading:
-
Pass the entire 1 L water sample through the conditioned SPE cartridge at a flow rate of approximately 20 mL/min.[2]
-
-
Cartridge Drying:
-
Elution:
-
Place a collection vial in the manifold.
-
Rinse the sample bottle with 10 mL of DCM and pass this rinse through the SPE cartridge to elute the analytes.[2]
-
Add another 5 mL of DCM to the cartridge and collect the eluate in the same vial.[2]
-
A drying cartridge containing anhydrous sodium sulfate can be attached to the outlet of the SPE cartridge to dry the eluate as it is collected.[1][2]
-
-
Concentration:
-
3. Instrumental Analysis: GC-MS
-
Instrumentation: A gas chromatograph equipped with a mass selective detector.
-
GC Column: A low-polarity capillary column, such as one with a 5% diphenyl/95% dimethyl polysiloxane phase, is suitable for phenol analysis.
-
Injection: 1 µL of the concentrated extract is injected in splitless mode.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An example program would be: initial temperature of 40°C, hold for 1 minute, then ramp to 320°C at 6°C/min.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
-
Ions to Monitor: The specific ions for 4-ethylphenol and this compound should be determined by analyzing standard solutions. For 4-ethylphenol, characteristic ions would be monitored, and for this compound, the corresponding deuterated fragment ions would be selected.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for water sample analysis.
Data Presentation
The following tables present representative data for the analysis of phenols in water based on established methodologies. This data can be used as a benchmark for performance evaluation.
Table 1: GC-MS Instrumental Conditions
| Parameter | Value |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (5% phenyl-methylpolysiloxane) |
| Injection Volume | 1 µL, Splitless |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium, 1.2 mL/min |
| Oven Program | 40°C (1 min), then 6°C/min to 320°C |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Table 2: Representative Method Performance Data for Phenols in Water
| Compound | Method Detection Limit (MDL, µg/L) | Calibration Range (µg/L) | Average Recovery (%) | Recovery RSD (%) |
| Phenol | 0.02 - 0.58 | 0.1 - 15 | 85 - 110 | < 15 |
| 2-Chlorophenol | 0.02 - 0.58 | 0.1 - 15 | 90 - 115 | < 10 |
| 2,4-Dimethylphenol | 0.02 - 0.58 | 0.1 - 15 | 88 - 112 | < 10 |
| 4-Chloro-3-methylphenol | 0.02 - 0.58 | 0.1 - 15 | 92 - 108 | < 10 |
| Pentachlorophenol | 0.02 - 0.58 | 1.0 - 15 | 80 - 120 | < 20 |
Note: Data is representative of phenol analysis using methods like EPA 528 and may vary for 4-ethylphenol depending on the specific matrix and laboratory conditions.[4] Recoveries for a wide range of phenols using SPE are generally reported to be between 70% and 130%.[5]
Potential Signaling Pathway Disruption
Alkylphenols, including compounds structurally related to 4-ethylphenol, are known endocrine-disrupting chemicals (EDCs). They can mimic natural hormones, such as estrogen, and interfere with normal endocrine signaling pathways. This can lead to adverse effects on reproductive health and development in aquatic organisms and other wildlife. One of the primary mechanisms of action is through the binding to estrogen receptors, which can trigger a cascade of downstream cellular responses.
Representative Estrogen Receptor Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. A novel pathway by which the environmental toxin 4-Nonylphenol may promote an inflammatory response in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel pathway by which the environmental toxin 4-Nonylphenol may promote an inflammatory response in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Enhanced GC-MS Sensitivity of 4-Ethylphenol through Derivatization
Introduction
4-Ethylphenol is a volatile phenolic compound of significant interest in the food and beverage industry, particularly in winemaking, where it can contribute to undesirable sensory characteristics. It is also a relevant analyte in environmental and biomedical research. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of 4-ethylphenol; however, its direct analysis can be challenging due to its polarity, which can lead to poor chromatographic peak shape and reduced sensitivity.
Derivatization is a chemical modification process that converts an analyte into a less polar and more volatile compound, thereby improving its chromatographic behavior and increasing its sensitivity in GC-MS analysis. This application note provides a detailed overview and protocols for the derivatization of 4-ethylphenol to enhance its detection by GC-MS. The primary methods discussed are acetylation with acetic anhydride and silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Principle of Derivatization for GC-MS
The primary goal of derivatizing 4-ethylphenol is to replace the active hydrogen of the phenolic hydroxyl group with a non-polar functional group. This transformation reduces the compound's polarity and its ability to form hydrogen bonds, leading to:
-
Improved Peak Shape: Reduced tailing and sharper, more symmetrical peaks.
-
Increased Volatility: Lower boiling point, allowing for elution at lower temperatures.
-
Enhanced Sensitivity: Increased signal intensity and lower limits of detection (LOD) and quantification (LOQ).
-
Characteristic Mass Spectra: Formation of derivatives with specific fragmentation patterns that can aid in identification and quantification.
Quantitative Data Summary
The following table summarizes the quantitative performance data for the analysis of 4-ethylphenol and related phenols using different derivatization methods, as reported in various studies.
| Derivatizing Agent | Analyte(s) | Matrix | Method | LOD | LOQ | Linearity Range | Recovery (%) | Citation |
| Acetic Anhydride | Ethylphenols | Wine | HS-SPME-GC-MS | 2 - 17 µg/L | - | - | - | [1] |
| Acetic Anhydride | Phenolic Compounds | Water | Purge and Trap-GC/MS | 0.06 - 0.12 µg/L | - | 0.2 - 100 µg/L | 87.3 - 111 | [2][3] |
| BSTFA / MTBSTFA | Ethylphenols, Cresols, Phenol | Urine | LLE-GC-MS | 10 - 20 µg/L (ethylphenols) | - | up to 3 - 12 mg/L | 84 - 104 | [4] |
| Pentafluoropyridine | Alkylphenols | Water | GC-MS | 6.93 - 15.7 ng/L | - | 20 - 1000 ng/L | 91.1 - 112 | [5][6] |
| Pentafluorobenzyl Bromide (PFBBr) | Phenols | River Water | SPE-GC-NICI-MS | 2.6 - 290 fg (instrumental) | - | - | 81.2 - 106.3 | [7][8] |
Experimental Protocols
Protocol 1: Acetylation of 4-Ethylphenol with Acetic Anhydride
This protocol is based on the in-situ acetylation of phenols in aqueous samples.[1][2][3]
Materials:
-
4-Ethylphenol standard solution
-
Acetic anhydride (analytical grade)
-
Potassium carbonate (K₂CO₃) or Sodium phosphate dibasic (Na₂HPO₄)
-
Sodium chloride (NaCl)
-
Organic solvent for extraction (e.g., hexane, dichloromethane)
-
Sample vials (e.g., 20 mL headspace vials)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Place an appropriate volume of the aqueous sample (e.g., 4 mL of wine or water sample) into a 20 mL vial.[1] If required, spike with a known concentration of 4-ethylphenol standard for calibration or quality control.
-
pH Adjustment: Add a suitable base to create alkaline conditions, which facilitates the acetylation reaction. For example, add 1 mL of a 5.5% potassium carbonate solution or 0.40 g of Na₂HPO₄.[1][3]
-
Derivatization: Add the derivatizing agent, acetic anhydride. A typical volume is 35 µL per mL of sample.[1] For a 35 mL water sample, 400 µL of acetic anhydride can be used.[3]
-
Reaction: Immediately cap the vial and vortex for 1-2 minutes to ensure thorough mixing. The reaction can be allowed to proceed at room temperature for 10-20 minutes or heated (e.g., at 55°C for 20 minutes) to enhance the reaction rate.[3][9]
-
Extraction: Add a salting-out agent like NaCl (e.g., 0.9 g for a 4 mL sample) to increase the ionic strength of the aqueous phase and promote the partitioning of the derivatized analyte into the organic phase or headspace.[1]
-
Liquid-Liquid Extraction (LLE): Add a suitable organic solvent (e.g., 1-2 mL of hexane), vortex vigorously for 1-2 minutes, and then centrifuge to separate the phases. Collect the organic layer for GC-MS analysis.
-
Headspace-Solid Phase Microextraction (HS-SPME): For HS-SPME, after the reaction, place the vial in a heating block (e.g., at 70°C for 70 minutes) and expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace to extract the volatile derivative.[1]
-
-
Analysis: Inject the organic extract or desorb the SPME fiber into the GC-MS system for analysis.
Protocol 2: Silylation of 4-Ethylphenol with BSTFA
This protocol describes the silylation of 4-ethylphenol, typically after extraction from the sample matrix.[4][10]
Materials:
-
Extracted and dried sample containing 4-ethylphenol
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), can be with 1% Trimethylchlorosilane (TMCS) as a catalyst
-
Pyridine (optional, as a catalyst and solvent)
-
Reaction vials (e.g., 1.5 mL amber glass vials with PTFE-lined caps)
-
Heating block or oven
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: The sample containing 4-ethylphenol should be extracted from its matrix using a suitable method (e.g., liquid-liquid extraction, solid-phase extraction) and the extract should be dried completely, for example, under a gentle stream of nitrogen. Water must be removed as silylating reagents are moisture-sensitive.
-
Reagent Addition: To the dried residue in a reaction vial, add the silylating reagent. For example, add 50-100 µL of BSTFA (with or without 1% TMCS).[10][11] An excess of the silylating reagent is recommended (at least a 2:1 molar ratio to the analyte). A solvent like pyridine can be used to dissolve the sample and catalyze the reaction.
-
Reaction: Tightly cap the vial and heat it to facilitate the derivatization. Common conditions are 60-75°C for 30-60 minutes.[11] The optimal time and temperature may need to be determined empirically.
-
Cooling: After the reaction is complete, allow the vial to cool to room temperature.
-
Analysis: The derivatized sample can be directly injected into the GC-MS system. Dilution with a suitable solvent may be necessary depending on the concentration.
Visualizations
Chemical Reaction and Workflow Diagrams
The following diagrams illustrate the chemical reaction of 4-ethylphenol with acetic anhydride and the general experimental workflow for its derivatization and analysis.
Caption: Acetylation of 4-Ethylphenol with Acetic Anhydride.
Caption: Workflow for Derivatization and Analysis of 4-Ethylphenol.
Conclusion
Derivatization of 4-ethylphenol, either through acetylation or silylation, is a highly effective strategy to improve its analysis by GC-MS. These methods enhance the volatility and reduce the polarity of the analyte, leading to better chromatographic performance and significantly improved sensitivity. The choice of derivatization reagent and method will depend on the sample matrix, available equipment, and the specific requirements of the analysis. The protocols provided herein offer robust starting points for researchers, scientists, and drug development professionals to develop and validate their own methods for the sensitive and accurate quantification of 4-ethylphenol.
References
- 1. Determination of ethylphenols in wine by in situ derivatisation and headspace solid-phase microextraction-gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Trace analysis of phenolic compounds in water by in situ acetylation coupled with purge and trap-GC/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Simple and sensitive GC/MS-method for the quantification of urinary phenol, o- and m-cresol and ethylphenols as biomarkers of exposure to industrial solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of 4-alkylphenols by novel derivatization and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Trace level determination of phenols as pentafluorobenzyl derivatives by gas chromatography–negative-ion chemical ionization mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Volatile Phenols using Headspace SPME-GC-MS with 4-Ethylphenol-D10 Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Volatile phenols are a significant class of compounds that influence the sensory characteristics of various products, including wine, beer, and other beverages.[1] They can be introduced through raw materials, aging processes (e.g., in oak barrels), or as metabolic byproducts from microbial activity.[1] Certain phenols like guaiacol, 4-methylguaiacol, 4-ethylphenol, and various cresols are key markers for product quality and potential spoilage or contamination, such as smoke taint in wine.[1][2] Accurate and sensitive quantification of these compounds is crucial for quality control and research.
This application note details a robust and sensitive method for the simultaneous quantification of multiple volatile phenols using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). The use of a deuterated internal standard, 4-Ethylphenol-D10, ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[3] The HS-SPME technique is a solvent-free, automated, and simple extraction method, making it ideal for analyzing trace-level volatile compounds in complex matrices.[4][5]
Experimental Workflow
The overall workflow for the analysis of volatile phenols is depicted below. The process begins with sample preparation, followed by automated HS-SPME extraction, GC-MS analysis, and finally, data processing for quantification.
Caption: HS-SPME-GC-MS workflow for volatile phenol analysis.
Experimental Protocols
Instrumentation and Consumables
| Item | Specification |
| Gas Chromatograph | Agilent 8890 GC system or equivalent |
| Mass Spectrometer | Agilent 7000D Triple Quadrupole GC/MS or equivalent single quadrupole MS |
| Autosampler | PAL3 Autosampler with SPME option |
| SPME Fiber | DVB/CAR/PDMS, 50/30 µm (Recommended for broad range of volatiles)[6] |
| GC Column | Agilent J&W DB-HeavyWAX (30 m x 0.25 mm, 0.25 µm) or equivalent WAX phase column[4] |
| Headspace Vials | 20 mL Amber, Screw-top or Crimp-top[4] |
| Vial Caps | PTFE/Silicone Septa[6] |
| GC Inlet Liner | Splitless, Ultra Inert, Straight, 2 mm ID[4] |
Reagents and Standards
-
Target Analytes: Guaiacol, 4-Methylguaiacol, 4-Ethylphenol, 4-Ethylguaiacol, o-Cresol, m-Cresol, p-Cresol, Phenol, Syringol (analytical grade).
-
Internal Standard (IS): this compound or other relevant deuterated phenols (e.g., m-cresol-d7, guaiacol-d3).[7]
-
Solvents: Methanol or Ethanol (HPLC or analytical grade) for stock solutions.
-
Salt: Sodium Chloride (NaCl), analytical grade, baked at 400°C before use to remove volatile contaminants.
-
Water: Deionized or Milli-Q water.
-
Model Wine Solution: 13% ethanol and 5 g/L tartaric acid in deionized water, pH adjusted to 3.5.[7] Used for calibration standards to mimic wine matrix.
Standard and Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of each target analyte and the internal standard (this compound) at 1000 mg/L in methanol. Store at -20°C.
-
Calibration Standards: Create a mixed working standard solution from the individual stocks. Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 50, 100 µg/L) by spiking the appropriate volume of the mixed working solution into the model wine solution.[2][7]
-
Sample Preparation:
-
Pipette 10 mL of the sample (e.g., wine) into a 20 mL headspace vial.[4][8]
-
Add 4 g of NaCl to the vial.[4] Adding salt increases the ionic strength of the solution, which promotes the partitioning of volatile phenols into the headspace.[4]
-
Spike the sample with the internal standard solution to a final concentration of 10 µg/L (e.g., add 10 µL of a 10 mg/L this compound stock).[7]
-
Immediately seal the vial with a cap and septum.
-
HS-SPME Method Parameters
The following table outlines the optimized parameters for the HS-SPME extraction.
| Parameter | Setting | Purpose |
| Incubation Temp. | 40 °C[5] | Facilitates the equilibration of volatiles between the liquid sample and the headspace. |
| Incubation Time | 10 min | Allows the sample to reach thermal equilibrium before extraction. |
| Agitation Speed | 1000 rpm[5] | Speeds up mass transfer of analytes into the headspace. |
| Extraction Time | 10 - 20 min[5][6] | Duration the SPME fiber is exposed to the headspace to adsorb analytes. |
| Desorption Temp. | 250 °C[5] | Ensures complete thermal desorption of analytes from the fiber into the GC inlet. |
| Desorption Time | 3 min[5] | Duration the fiber remains in the hot inlet. |
GC-MS Method Parameters
The GC-MS parameters are critical for the separation and detection of the target phenols.
| Parameter | Setting |
| GC Inlet | Splitless mode, 250 °C[4] |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min[4] |
| Oven Program | 120 °C (hold 1 min), ramp 10 °C/min to 250 °C (hold 0 min), ramp 60 °C/min to 280 °C (hold 0 min)[4] |
| MS Transfer Line | 280 °C[5] |
| MS Ion Source | 230 °C (EI, 70 eV)[2] |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity.[5] |
Data Presentation and Results
Analyte Quantification
Quantification is performed using the internal standard method. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The concentration of analytes in unknown samples is then calculated from this curve.
Quantitative Data
The following tables summarize typical quantitative performance data for the method.
Table 1: Example GC-MS/MS (MRM) Transitions for Target Analytes
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Guaiacol | 124 | 109 | 77 |
| 4-Methylguaiacol | 138 | 123 | 95 |
| 4-Ethylphenol | 122 | 107 | 77 |
| 4-Ethylguaiacol | 152 | 137 | 109 |
| o-Cresol | 108 | 107 | 77 |
| m-Cresol | 108 | 107 | 79 |
| p-Cresol | 108 | 107 | 77 |
| Syringol | 154 | 139 | 111 |
| This compound (IS) | 131 | 113 | 81 |
Note: Precursor and product ions should be empirically optimized for the specific instrument used.
Table 2: Representative Method Validation Data
This table summarizes typical performance characteristics of the HS-SPME-GC-MS method for volatile phenols in a model wine matrix.
| Compound | Calibration Range (µg/L) | Linearity (R²) | LOQ (µg/L) | Recovery (%) |
| Guaiacol | 0.5 - 100 | > 0.995 | 0.5 | 95 - 105 |
| 4-Methylguaiacol | 0.5 - 100 | > 0.995 | 0.5 | 92 - 108 |
| 4-Ethylphenol | 0.5 - 100 | > 0.998[1] | 0.5 - 5[9] | 90 - 110[2] |
| 4-Ethylguaiacol | 0.5 - 100 | > 0.996 | 0.5 - 5[9] | 93 - 107 |
| o-Cresol | 0.5 - 100 | > 0.994 | 1.0 | 88 - 112 |
| m/p-Cresol | 0.5 - 100 | > 0.994 | 1.0 | 89 - 115 |
| Syringol | 0.5 - 100 | > 0.990[2] | 1.0 | 85 - 110 |
LOQ (Limit of Quantification) is typically determined as a signal-to-noise ratio of 10:1.[6] Recovery is assessed by spiking known concentrations of analytes into a blank matrix.
Conclusion
The described HS-SPME-GC-MS method provides a highly sensitive, accurate, and reliable tool for the quantification of volatile phenols in complex matrices. The protocol is straightforward, easily automated, and minimizes solvent use, aligning with green chemistry principles.[10] The incorporation of a deuterated internal standard like this compound is critical for achieving precise and dependable results by correcting for matrix interference.[3] This method is well-suited for routine quality control in the food and beverage industry, environmental monitoring, and for research applications in academic and professional settings.
References
- 1. Development and Evaluation of a HS-SPME GC-MS Method for Determining the Retention of Volatile Phenols by Cyclodextrin in Model Wine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Smoked-Derived Volatile Phenol Analysis in Wine by Stir Bar Sorptive Extraction-Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Smoked-Derived Volatile Phenol Analysis in Wine by Stir Bar Sorptive Extraction-Gas Chromatography-Mass Spectrometry [mdpi.com]
- 4. agilent.com [agilent.com]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. owri.oregonstate.edu [owri.oregonstate.edu]
- 9. researchgate.net [researchgate.net]
- 10. Solid-phase microextraction on-fiber derivatization for the analysis of some polyphenols in wine and grapes using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 4-Ethylphenol in Food Matrices by Isotope Dilution Mass Spectrometry
Introduction
4-Ethylphenol (4-EP) is a volatile phenolic compound that can significantly impact the sensory characteristics of various food products. In the wine industry, it is primarily produced by the spoilage yeast Brettanomyces/Dekkera and is associated with undesirable aromas described as "barnyard," "horsey," or "medicinal."[1] The sensory threshold of 4-ethylphenol is low, and its presence, often in conjunction with 4-ethylguaiacol, can lead to consumer rejection of the product. Consequently, accurate and precise quantification of 4-ethylphenol is crucial for quality control in wineries and other food processing industries.
Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative analysis due to its high accuracy and precision. This technique involves the addition of a known amount of an isotopically labeled internal standard (e.g., deuterium-labeled 4-ethylphenol) to the sample at the beginning of the analytical workflow. The labeled standard behaves almost identically to the native analyte throughout extraction, cleanup, and analysis, effectively compensating for matrix effects and procedural losses. This application note provides a detailed protocol for the determination of 4-ethylphenol in food matrices, with a primary focus on wine, using Gas Chromatography-Mass Spectrometry (GC-MS) with a deuterated internal standard.
Principle of Isotope Dilution Analysis
Isotope dilution analysis relies on altering the natural isotopic composition of the analyte in a sample by adding a known quantity of an isotopically enriched standard of that same analyte. The key principle is that the native (unlabeled) analyte and the isotopically labeled internal standard are chemically identical and thus exhibit the same behavior during sample preparation and analysis. Any losses of the analyte during these steps will be accompanied by a proportional loss of the internal standard.
By measuring the ratio of the mass spectrometric signal of the native analyte to that of the labeled internal standard, the concentration of the native analyte in the original sample can be accurately calculated. This method minimizes the impact of sample matrix variations and inconsistencies in sample preparation, leading to highly reliable quantitative results.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the analysis of 4-ethylphenol in food matrices using isotope dilution GC-MS.
Reagents and Materials
-
Standards: 4-Ethylphenol (≥98% purity), 4-Ethylphenol-d4 (2,3,5,6-D4) or 4-Ethylphenol-d5 (ethyl-D5)
-
Solvents: Dichloromethane (DCM), Pentane, Diethyl ether (all pesticide residue grade or equivalent), Ethanol (absolute)
-
Salts: Sodium chloride (analytical grade)
-
Water: Deionized or Milli-Q water
-
Sample Vials: 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
Micropipettes and Syringes: Calibrated for accurate volume measurements
-
Solid-Phase Microextraction (SPME) fibers: 100 µm polydimethylsiloxane (PDMS) or equivalent
Preparation of Standard Solutions
-
Primary Stock Solution of 4-Ethylphenol (1000 mg/L): Accurately weigh 10 mg of 4-ethylphenol and dissolve it in 10 mL of ethanol in a volumetric flask.
-
Primary Stock Solution of Deuterated 4-Ethylphenol (e.g., 4-EP-d4) (100 mg/L): Accurately weigh 1 mg of 4-ethylphenol-d4 and dissolve it in 10 mL of ethanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by appropriate serial dilutions of the primary stock solution in a synthetic wine matrix (e.g., 12% ethanol in water with tartaric acid at pH 3.5) to cover the expected concentration range of 4-ethylphenol in the samples (e.g., 10 - 2000 µg/L).
-
Internal Standard Spiking Solution (e.g., 5 mg/L): Dilute the primary stock solution of 4-ethylphenol-d4 with ethanol to a final concentration of 5 mg/L.
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
-
Sample Aliquoting: Pipette 10 mL of the food sample (e.g., wine) into a 20 mL headspace vial. For solid or semi-solid matrices, a homogenization and extraction step into a suitable solvent may be required prior to this step.
-
Internal Standard Spiking: Add a precise volume (e.g., 50 µL) of the 5 mg/L deuterated 4-ethylphenol internal standard solution to each sample, calibration standard, and quality control sample.
-
Matrix Modification: Add approximately 2 g of sodium chloride to the vial to increase the ionic strength of the solution and enhance the partitioning of 4-ethylphenol into the headspace.
-
Equilibration and Extraction: Seal the vial and place it in a heating block or water bath at 40°C for 20 minutes to allow for equilibration. Then, expose the SPME fiber to the headspace of the vial for 20 minutes at 40°C with agitation.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Sample Aliquoting: Place 10 mL of the food sample into a screw-cap glass tube.
-
Internal Standard Spiking: Add a precise volume of the deuterated 4-ethylphenol internal standard solution.
-
Extraction: Add 2 mL of a pentane:diethyl ether (2:1, v/v) mixture. Vortex vigorously for 1 minute.
-
Phase Separation: Centrifuge at 3000 rpm for 5 minutes to separate the organic and aqueous phases.
-
Extract Collection: Carefully transfer the upper organic layer to a clean vial for GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977B or equivalent
-
Injector: Split/splitless, operated in splitless mode at 260°C
-
SPME Desorption: Desorb the SPME fiber in the injector for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 1 minute
-
Ramp 1: 10°C/min to 150°C
-
Ramp 2: 20°C/min to 250°C, hold for 5 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Selected Ions for Monitoring (SIM):
| Compound | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| 4-Ethylphenol | 107 | 122 |
| 4-Ethylphenol-d4 | 111 | 126 |
Note: The exact m/z values for the deuterated standard will depend on the specific labeled positions. The quantifier ion is typically the most abundant fragment ion, while the qualifier ion is another characteristic fragment used for confirmation.
LC-MS/MS Analysis (Alternative)
For laboratories equipped with LC-MS/MS, this technique offers high selectivity and sensitivity.
-
Liquid Chromatograph: Agilent 1290 Infinity II or equivalent
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate 4-ethylphenol from matrix interferences.
-
Ion Source: Electrospray Ionization (ESI), negative or positive mode
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 4-Ethylphenol | 121 | 106 | 15 |
| 4-Ethylphenol-d5 | 126 | 107 | 15 |
Note: Collision energies should be optimized for the specific instrument used.
Data Presentation and Calculation
The concentration of 4-ethylphenol in the sample is calculated using the following equation:
Csample = (Aanalyte / AIS) * (CIS / RRF) * (VIS / Vsample)
Where:
-
Csample: Concentration of 4-ethylphenol in the sample
-
Aanalyte: Peak area of the quantifier ion for 4-ethylphenol
-
AIS: Peak area of the quantifier ion for the deuterated internal standard
-
CIS: Concentration of the internal standard spiking solution
-
RRF: Relative Response Factor (determined from the calibration curve)
-
VIS: Volume of the internal standard solution added to the sample
-
Vsample: Volume of the sample
The Relative Response Factor (RRF) is the slope of the calibration curve, which is a plot of the ratio of the analyte peak area to the internal standard peak area versus the concentration of the analyte.
Method Validation Data
The following table summarizes typical performance characteristics for the isotope dilution analysis of 4-ethylphenol in wine.
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.99 | [2][3] |
| Limit of Detection (LOD) | 0.5 - 2 µg/L | [2][4] |
| Limit of Quantification (LOQ) | 1.5 - 5 µg/L | [2][4] |
| Recovery | 95 - 105% | [1] |
| Repeatability (RSD) | < 10% | [4] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the isotope dilution analysis of 4-ethylphenol.
Logical Relationship of Isotope Dilution Principle
Caption: The logical principle of isotope dilution for accurate quantification.
Conclusion
The stable isotope dilution mass spectrometry method detailed in this application note provides a robust, accurate, and precise means for the quantification of 4-ethylphenol in food matrices, particularly in wine. By using a deuterated internal standard, the method effectively mitigates matrix effects and variations in sample recovery, ensuring high-quality data essential for quality control and research in the food and beverage industry. The provided protocols for HS-SPME-GC-MS and LC-MS/MS offer flexibility for laboratories with different instrumentation, while the outlined data analysis procedure ensures reliable results.
References
- 1. A simple, cheap and reliable method for control of 4-ethylphenol and 4-ethylguaiacol in red wines. Screening of fining agents for reducing volatile phenols levels in red wines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative determination of 4-ethylphenol and 4-ethyl-2-methoxyphenol in wines by a stable isotope dilution assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: GC-MS Analysis of 4-Ethylphenol-D10
This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding poor peak shape for 4-Ethylphenol-D10 and other phenolic compounds in Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Troubleshooting Guide: Poor Peak Shape
Poor chromatographic peak shape can compromise resolution, reduce sensitivity, and lead to inaccurate quantification.[1][2] The following sections address the most common peak shape issues encountered with this compound.
Q1: Why is my this compound peak tailing?
Peak tailing is the most common issue for polar, acidic compounds like phenols. It occurs when a portion of the analyte molecules is more strongly retained than the main band, often due to unwanted secondary interactions with active sites in the system.[1][3]
Primary Causes & Solutions:
-
Active Sites in the GC Inlet: The inlet liner is a primary source of activity. Exposed silanol groups (Si-OH) on the glass liner surface can form strong hydrogen bonds with the hydroxyl group of the phenol, causing tailing.[1][3][4]
-
Contamination: Non-volatile matrix components can accumulate in the liner or at the head of the column.[8][9] This buildup can create active sites for analyte interaction.
-
Improper Column Installation: A poor column cut or incorrect installation depth can create turbulence and dead volumes, leading to tailing for all peaks in the chromatogram.[1][4][9]
-
Column Degradation: Over time, the stationary phase can degrade or be stripped, especially at the front of the column, exposing the active fused silica surface.
The following diagram illustrates a systematic approach to troubleshooting peak tailing.
Table 1: Troubleshooting Summary for this compound Peak Shape Issues
| Problem | Common Causes | Recommended Actions |
| Peak Tailing | 1. Inlet Activity: Active sites on liner/packing.[1][4] 2. Column Contamination: Buildup of non-volatile matrix.[8] 3. Improper Column Installation: Poor cut or incorrect depth.[1] | 1. Replace liner with a new, deactivated one. Change septum. 2. Trim 10-20 cm from the front of the GC column. 3. Re-cut the column end and reinstall at the correct depth. |
| Peak Fronting | 1. Column Overload: Sample concentration is too high.[12] 2. Solvent Mismatch: Sample solvent is not compatible with the stationary phase.[1][3] | 1. Dilute the sample or reduce the injection volume. 2. Dissolve the sample in a solvent that is more compatible with the column phase. |
| Split or Broad Peaks | 1. Poor Analyte Focusing: Initial oven temperature is too high.[1] 2. Column Installation Issue: Ragged cut or dead volume.[1][9] | 1. Set the initial oven temperature at least 20°C below the boiling point of the sample solvent. 2. Re-cut and reinstall the column. |
Q2: Why is my this compound peak fronting?
Peak fronting, where the front half of the peak is broader than the back half, is less common for phenols but can still occur.
Primary Causes & Solutions:
-
Column Overload: Injecting too much analyte mass onto the column can saturate the stationary phase, leading to a fronting peak shape.[12]
-
Solution: Dilute your sample or decrease the injection volume.
-
-
Poor Sample Solubility/Solvent Mismatch: If the analyte is not fully soluble in the injection solvent or if the solvent is much stronger than the mobile phase, it can distort the peak.[12]
-
Solution: Ensure the sample is fully dissolved. If possible, dissolve the sample in the initial mobile phase or a weaker, compatible solvent.
-
Experimental Protocols
Protocol 1: GC Inlet Maintenance (Septum and Liner Replacement)
Routine inlet maintenance is the most effective way to prevent peak tailing for active compounds.[7][10]
Materials:
-
Clean, lint-free gloves
-
Tweezers or liner removal tool
-
New, appropriate septum
-
New, deactivated inlet liner and O-ring
Procedure:
-
Cool Down: Cool the GC inlet to a safe temperature (below 50°C).
-
Vent (If Necessary): If your system does not have a pressure-interlocked inlet, turn off the carrier gas flow and allow the inlet to depressurize.
-
Remove Septum Nut: Unscrew the septum retaining nut.
-
Replace Septum: Use tweezers to remove the old septum. Place the new septum in the fitting and retighten the nut. Do not overtighten, as this can cause coring.[5]
-
Remove Liner Assembly: Unscrew the main inlet body or retaining nut that holds the liner in place.
-
Replace Liner: Carefully remove the old liner and O-ring using tweezers or a specialized tool. Handle the new liner only with clean tweezers to avoid contamination.[6] Place the new O-ring on the new liner and insert it into the inlet.
-
Reassemble & Leak Check: Reassemble the inlet. Restore carrier gas flow and perform a leak check using an electronic leak detector.[10]
-
Condition: Condition the inlet by heating it to your method temperature and allowing it to equilibrate before running samples.
Protocol 2: GC Column Trimming and Installation
Trimming the column removes contaminated sections and can restore performance.[9][11]
Materials:
-
Clean, lint-free gloves
-
Column cutting tool (ceramic wafer or diamond scribe)
-
Magnifying glass or low-power microscope
-
New column nut and ferrule
Procedure:
-
Cool Down & Remove Column: Cool the GC oven and inlet. Carefully disconnect the column from the inlet.
-
Trim the Column: Using a ceramic scoring wafer, lightly score the column about 10-20 cm from the end. Gently flex the column to break it cleanly at the score.
-
Inspect the Cut: Use a magnifying glass to inspect the cut. It must be a clean, 90-degree break with no jagged edges or shards.[1][9] If the cut is poor, repeat the process.
-
Install New Ferrule: Slide a new column nut and ferrule onto the freshly cut column end.
-
Install Column in Inlet: Insert the column into the inlet to the depth specified by the instrument manufacturer. This is a critical step for good peak shape.[1]
-
Tighten & Leak Check: Tighten the column nut according to the manufacturer's instructions. Restore carrier gas flow, pressurize the system, and perform a leak check.
-
Condition: Condition the column as you would a new column before analysis.
Frequently Asked Questions (FAQs)
Q: What is the best type of GC inlet liner for this compound analysis? A: For active compounds like phenols, a highly deactivated liner is essential. Liners with a small amount of deactivated glass wool can aid in sample vaporization and trap non-volatile residues, but the glass wool itself must be properly deactivated to prevent activity.
Table 2: Recommended GC Inlet Liners for Phenol Analysis
| Liner Type | Description | Advantages | Considerations |
| Splitless, Single Taper w/ Wool | Taper focuses the sample onto the column. Deactivated glass wool aids vaporization and traps matrix. | Excellent for trace analysis; protects the column. | Glass wool can be a source of activity if not properly deactivated. |
| Precision/Liner-in-Liner | Inner liner provides a highly inert surface, protecting the outer liner. | Extremely inert surface, ideal for highly active compounds. | Can be more expensive. |
| Baffled/Cyclo Liner | Glass baffles or spirals increase surface area and sample mixing. | Promotes homogeneous vaporization. | More difficult to clean if reusing liners. |
Q: When should I consider derivatization for phenol analysis? A: If you cannot achieve satisfactory peak shape after thorough system maintenance, derivatization is a powerful option.[13] This chemical process converts the polar hydroxyl group into a less polar, more volatile ether or ester.[13][14] A common method is silylation (e.g., using BSTFA), which replaces the active hydrogen with a trimethylsilyl (TMS) group. This drastically reduces tailing and improves sensitivity.[13]
Q: How often should I perform inlet maintenance? A: The frequency depends heavily on the cleanliness of your samples.[7] For dirty samples like soil or food extracts, you may need to change the liner daily or after every 25-50 injections.[7] For cleaner samples, such as water extracts or headspace analysis, the liner may last for weeks or hundreds of injections.[7] A good practice is to monitor the peak shape of this compound; when tailing begins to increase, it's time for maintenance.
Q: Can a contaminated ion source in the MS affect peak shape? A: While the ion source does not typically cause classic peak tailing or fronting (which are chromatographic effects), a very dirty source can lead to a general loss of signal and distorted-looking peaks in the chromatogram due to non-linear detector response. If you have ruled out all chromatographic causes and are still experiencing issues with sensitivity and peak appearance, an ion source cleaning may be necessary.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Prevent GC Inlet Problems BEFORE They Cost You Time and Money [sigmaaldrich.com]
- 7. GC tip on setting an inlet maintenance schedule | Phenomenex [phenomenex.com]
- 8. Chlorinated phenols contaminate GC column or mass spec? - Chromatography Forum [chromforum.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. GC Inlet Maintenance: Restek’s Quick-Reference Guide [restek.com]
- 11. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 12. acdlabs.com [acdlabs.com]
- 13. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Accurate Quantification Using 4-Ethylphenol-D10 Internal Standard
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering inaccurate quantification when using 4-Ethylphenol-D10 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: Why is this compound used as an internal standard?
A1: this compound is a stable isotope-labeled (SIL) version of the analyte, 4-ethylphenol. SIL internal standards are considered the gold standard in quantitative mass spectrometry-based assays. They are ideal because they have nearly identical chemical and physical properties to the analyte, meaning they co-elute chromatographically and exhibit similar ionization and extraction behavior. This allows the internal standard to accurately compensate for variations in sample preparation, injection volume, and matrix effects.
Q2: What are the common causes of inaccurate quantification when using this compound?
A2: Inaccurate quantification can stem from several factors, including:
-
Matrix Effects: Components in the sample matrix can suppress or enhance the ionization of the analyte and/or the internal standard, leading to inaccurate results.[1][2]
-
Differential Response: The analyte and its deuterated analog may have slightly different instrument responses.[3]
-
Chromatographic Issues: Poor peak shape, co-elution with interfering compounds, or slight retention time shifts between the analyte and internal standard can affect integration and accuracy.
-
Sample Preparation Errors: Inconsistent addition of the internal standard, incomplete extraction, or analyte degradation can lead to variability.[4][5]
-
Instrumental Problems: Issues with the autosampler, injector, detector, or mass spectrometer can all contribute to inaccurate results.[1]
Q3: What is an acceptable recovery range for an internal standard?
A3: While there isn't a universally fixed range, a common acceptance criterion for internal standard recovery is between 50% and 150% of the average response in the calibration standards and quality control samples.[6] However, the ideal recovery should be consistent across all samples in a batch.[7] Significant variability in the internal standard response can indicate a problem with the assay.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues related to inaccurate quantification with this compound.
Problem: Inconsistent or Drifting Internal Standard Response
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent IS Addition | Verify the calibration and precision of the pipette or dispenser used to add the internal standard. Ensure the IS solution is homogeneous before use. |
| Sample Preparation Variability | Review the sample extraction procedure for consistency. Ensure thorough vortexing/mixing at each step. Add the internal standard as early as possible in the workflow to account for all variations.[8] |
| Instrument Instability | Check for leaks in the LC or GC system. Ensure the autosampler is functioning correctly and injection volumes are precise. Monitor system pressure and temperature for stability.[1] |
| Matrix Effects | Dilute the sample to reduce the concentration of interfering matrix components. Optimize the sample cleanup procedure (e.g., solid-phase extraction) to remove interferences. |
Problem: Poor Peak Shape or Resolution
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Column Degradation | Replace the analytical column. Use a guard column to protect the analytical column from contaminants. |
| Inappropriate Mobile/Carrier Gas Flow Rate | Optimize the flow rate to improve peak shape and resolution. |
| Injector Issues | Clean or replace the injector liner (for GC). Check for blockages in the injector port. |
| Co-eluting Interferences | Modify the chromatographic gradient or temperature program to separate the analyte and internal standard from interfering peaks. |
Problem: Analyte/Internal Standard Ratio is Not Constant
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Differential Matrix Effects | The matrix may be affecting the analyte and internal standard differently. Develop a matrix-matched calibration curve. |
| Non-linear Detector Response | Ensure the analyte and internal standard concentrations are within the linear dynamic range of the detector. Dilute samples if necessary. |
| Isotopic Impurity | Verify the isotopic purity of the this compound standard. |
| Analyte Degradation | Investigate the stability of 4-ethylphenol in the sample matrix and during the analytical process. |
Experimental Protocols
GC-MS Analysis of 4-Ethylphenol in Wine
This protocol is a general example and may require optimization for specific instruments and matrices.
-
Sample Preparation:
-
To a 10 mL aliquot of wine in a 20 mL vial, add 2 g of NaCl.
-
Spike the sample with 50 µL of a 5 mg/L solution of this compound in ethanol.
-
Seal the vial immediately.[9]
-
-
HS-SPME (Headspace Solid-Phase Microextraction):
-
Expose a PDMS fiber to the headspace of the sample vial for 20 minutes at 40°C with agitation.[9]
-
-
GC-MS Parameters:
-
Injector: Splitless mode at 250°C.
-
Column: 30 m x 0.25 mm x 0.25 µm, 5% phenyl-methylpolysiloxane.
-
Oven Program: Start at 50°C, ramp to 300°C at 10°C/min, hold for 3 minutes.[9]
-
MS Detector: Electron ionization (EI) mode. Monitor characteristic ions for 4-ethylphenol (e.g., m/z 122, 107, 77) and this compound (e.g., m/z 132, 112, 82).
-
LC-MS/MS Analysis of 4-Ethylphenol
This protocol is a general example and may require optimization.
-
Sample Preparation:
-
Dilute the sample with methanol.
-
Add a known concentration of this compound internal standard.
-
Filter the sample through a 0.45 µm filter before injection.[10]
-
-
LC Parameters:
-
Column: C18 reversed-phase column (e.g., Poroshell-120 EC-C18).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B).[11]
-
Flow Rate: 0.5 mL/min.
-
-
MS/MS Parameters:
-
Ionization: Electrospray ionization (ESI), negative or positive mode.
-
MRM Transitions:
-
4-Ethylphenol: e.g., m/z 121 -> 106
-
This compound: e.g., m/z 131 -> 111[10]
-
-
Quantitative Data Summary
Table 1: Typical Acceptance Criteria for Internal Standard Response
| Parameter | Acceptance Range | Reference |
| Internal Standard Recovery | 50% - 150% of mean response in calibrators and QCs | [6] |
| Relative Standard Deviation (RSD) of IS Response | < 15% across the batch | General Guideline |
| Analyte-to-IS Contribution | ≤ 5% of the IS response | [3] |
| IS-to-Analyte Contribution | ≤ 20% of the Lower Limit of Quantification (LLOQ) | [3] |
Visualizations
Caption: Experimental workflow for quantification using an internal standard.
Caption: Troubleshooting flowchart for inaccurate quantification.
References
- 1. blog.teledynetekmar.com [blog.teledynetekmar.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Avoid These Common Mistakes Made by Analytical Chemists [expertia.ai]
- 5. ases.in [ases.in]
- 6. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. oiv.int [oiv.int]
- 10. researchgate.net [researchgate.net]
- 11. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isotopic Exchange of Deuterium in 4-Ethylphenol-D10
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Ethylphenol-D10. The focus is on addressing potential issues related to the stability of the deuterium labels and the possibility of back-exchange to protium (hydrogen) during experimental procedures.
Troubleshooting Guides
This section addresses specific problems that may be encountered when using this compound, particularly concerning the loss of deuterium labels.
Question: I am observing a decrease in the isotopic purity of my this compound sample after my experiment. What could be the cause?
Answer: A decrease in isotopic purity indicates that deuterium atoms on the this compound molecule are being replaced by hydrogen atoms from the surrounding environment. This process is known as H/D back-exchange. Several factors can promote this exchange:
-
Exposure to Protic Solvents: Solvents containing exchangeable protons, such as water (H₂O), methanol (CH₃OH), or ethanol (C₂H₅OH), are the primary sources of hydrogen for back-exchange.
-
pH of the Medium: Both acidic and basic conditions can catalyze H/D back-exchange. The rate of exchange is generally at its minimum between pH 2 and 3.[1]
-
Elevated Temperatures: Higher temperatures provide the necessary activation energy for the exchange reaction to occur, accelerating the loss of deuterium.
-
Presence of Catalysts: Certain metal catalysts, particularly those used in hydrogenation or deuteration reactions (e.g., Palladium, Platinum), can also facilitate back-exchange if residual amounts are present.[2]
-
Analytical Conditions: Some analytical techniques, such as atmospheric pressure chemical ionization (APCI) mass spectrometry, can induce back-exchange in the ion source, especially at high desolvation temperatures.[3][4]
Question: My analytical results show a lower than expected mass for my this compound standard in an LC-MS analysis. How can I troubleshoot this?
Answer: A lower than expected mass suggests the loss of one or more deuterium atoms. To troubleshoot this, consider the following steps:
-
Verify the Purity of the Starting Material: Before use, confirm the isotopic purity of your this compound stock using high-resolution mass spectrometry (HR-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6]
-
Evaluate Your Sample Preparation Workflow:
-
Solvents: Wherever possible, use aprotic or deuterated solvents for sample dissolution and in your mobile phase. If protic solvents are unavoidable, minimize the exposure time and temperature.
-
pH Control: Ensure the pH of your sample solutions is as close to neutral as possible, or within the pH 2-3 range to minimize exchange, if compatible with your analyte's stability.[1] Avoid strong acids or bases.
-
Temperature: Perform all sample preparation steps at the lowest practical temperature. Avoid heating samples for extended periods.
-
-
Optimize LC-MS Parameters:
-
Ion Source: If using APCI, try lowering the desolvation temperature. Consider using electrospray ionization (ESI), which is generally less prone to in-source back-exchange.
-
Mobile Phase: If using an aqueous mobile phase, minimize the time the sample spends in the system before analysis by using a shorter column or a faster flow rate, though this must be balanced with achieving adequate chromatographic separation.
-
-
Conduct a Stability Study: Perform a controlled experiment to assess the stability of this compound under your specific experimental conditions (solvent, pH, temperature, and time). Analyze samples at different time points to quantify the rate of deuterium loss.
Question: Are the deuterium atoms on the aromatic ring or the ethyl group of this compound more susceptible to back-exchange?
Answer: The relative stability of deuterium labels depends on their chemical environment and the reaction conditions.
-
Aromatic Ring Deuteriums: Deuteriums on an aromatic ring are generally stable under neutral conditions. However, under acidic conditions, they can undergo electrophilic aromatic substitution, leading to back-exchange. The hydroxyl group of the phenol makes the ortho and para positions more electron-rich and thus potentially more susceptible to exchange.[7][8]
-
Ethyl Group Deuteriums:
-
Benzylic Position (α-carbon): The hydrogens (or deuteriums) on the carbon atom attached to the aromatic ring (the benzylic position) can be more reactive. Under certain catalytic conditions, these positions can be selectively exchanged.[9]
-
Methyl Position (β-carbon): The deuteriums on the terminal methyl group are generally the most stable and least likely to exchange.
-
In the absence of specific catalysts, the aromatic deuteriums, particularly at the ortho positions to the hydroxyl group, are more likely to exchange under strongly acidic or basic conditions compared to the aliphatic deuteriums.
Frequently Asked Questions (FAQs)
Q1: What is the expected isotopic purity of a new batch of this compound?
A1: Reputable suppliers typically provide a Certificate of Analysis (CoA) that specifies the isotopic enrichment. For most applications, an isotopic purity of ≥98% is common.[10] It is crucial to review the CoA for your specific lot.
Q2: How should I store my this compound standard?
A2: To maintain its isotopic integrity, this compound should be stored in a tightly sealed container, protected from light and moisture, and at the recommended temperature (often refrigerated or frozen). It is best to store it as a solid or dissolved in a high-purity aprotic solvent. Avoid storing stock solutions in protic solvents for extended periods.
Q3: Can I use this compound in in-vivo studies?
A3: While deuterated compounds are used in in-vivo studies, the potential for back-exchange must be carefully considered, as it can affect pharmacokinetic and metabolic profiles.[1][11] The stability of the deuterium labels should be assessed under physiologically relevant conditions (e.g., in plasma or simulated gastric fluid) before initiating in-vivo experiments.
Q4: What is the best analytical method to check the isotopic stability of my this compound?
A4: Both Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS) are powerful techniques for this purpose.
-
NMR Spectroscopy: ¹H NMR can be used to quantify the amount of residual protons at specific positions, giving site-specific information about back-exchange. ²H NMR can directly detect the deuterium signals.[5][12]
-
High-Resolution Mass Spectrometry (HR-MS): HR-MS can resolve the different isotopologues (molecules with different numbers of deuterium atoms), allowing for the calculation of the overall isotopic purity and the detection of partially de-deuterated species.[1][6]
Q5: What is "back-exchange" and how can I correct for it in my quantitative analysis?
A5: Back-exchange is the unintended loss of deuterium from a labeled compound and its replacement with hydrogen from the solvent or reagents during sample preparation and analysis.[4] In quantitative mass spectrometry, this can lead to an underestimation of the internal standard concentration and, consequently, an overestimation of the analyte concentration. To correct for this, one can prepare a "maximally deuterated" control sample that is put through the entire analytical process to determine the extent of deuterium loss. This information can then be used to apply a correction factor to the experimental samples.[4]
Data Presentation
Table 1: Factors Influencing the Rate of Deuterium Back-Exchange
| Parameter | Condition | Expected Impact on Back-Exchange Rate | Rationale |
| pH | Highly Acidic (pH < 2) | Increased | Acid-catalyzed electrophilic aromatic substitution on the ring.[1][9] |
| Near Neutral (pH 4-8) | Minimal | Slower exchange rates in this pH range. | |
| Highly Basic (pH > 10) | Increased | Base-catalyzed exchange, particularly for protons alpha to the aromatic ring.[1][9] | |
| Temperature | Low (e.g., 4°C) | Low | Reduces the kinetic energy available for the exchange reaction. |
| Ambient (e.g., 25°C) | Moderate | Baseline rate of exchange. | |
| Elevated (e.g., > 50°C) | High | Significantly accelerates the rate of exchange.[3] | |
| Solvent | Aprotic (e.g., Acetonitrile) | Very Low | No source of exchangeable protons. |
| Protic (e.g., H₂O, Methanol) | High | Provides a source of protons for exchange.[1] | |
| Catalysts | None | Low (condition dependent) | Spontaneous exchange is generally slow under mild conditions. |
| Acid/Base | High | Catalyze the exchange reactions.[1][9] | |
| Transition Metals (e.g., Pd, Pt) | High | Can facilitate H/D exchange, especially at elevated temperatures.[2] |
Table 2: Relative Stability of Deuterium Positions on this compound
| Position | Relative Stability | Conditions Favoring Exchange |
| Phenolic OD | Very Low (Labile) | Exchanges almost instantaneously in any protic solvent. |
| Aromatic (ortho to -OH) | Moderate | Susceptible to exchange under strong acid catalysis.[7][8] |
| Aromatic (meta to -OH) | High | Less activated and therefore more stable than ortho/para positions. |
| Benzylic (α-CH₂) | Moderate to High | Can exchange under specific catalytic conditions (e.g., with certain metal catalysts).[9] |
| Methyl (β-CH₃) | Very High | Generally the most stable aliphatic positions. |
Experimental Protocols
Protocol 1: Assessment of Isotopic Stability by ¹H NMR Spectroscopy
This protocol provides a method to quantify the percentage of deuterium loss at specific positions on the this compound molecule.
Objective: To determine the percentage of deuterium back-exchange at each position of this compound after exposure to experimental conditions.
Materials:
-
This compound
-
Non-deuterated 4-Ethylphenol (for reference spectrum)
-
Aprotic deuterated solvent (e.g., Acetonitrile-d₃, Acetone-d₆)
-
Internal standard with a known concentration (e.g., 1,3,5-trichlorobenzene)
-
NMR tubes
-
The solvent system and conditions to be tested (e.g., aqueous buffer at a specific pH)
Procedure:
-
Prepare a Reference Sample: Dissolve a known amount of non-deuterated 4-Ethylphenol and the internal standard in the aprotic deuterated solvent. Acquire a ¹H NMR spectrum. This will be used to identify the chemical shifts of the protons on the aromatic ring and the ethyl group.
-
Prepare the Test Sample: Accurately weigh a sample of this compound and dissolve it in the solvent system you wish to test (e.g., an aqueous buffer).
-
Incubate the Sample: Subject the test sample to your experimental conditions (e.g., incubate at 37°C for 24 hours).
-
Sample Work-up: After incubation, remove the test solvent under reduced pressure (lyophilize if aqueous). It is crucial to remove all protic solvent to halt the exchange.
-
Prepare for NMR Analysis: Dissolve the dried residue in the same aprotic deuterated solvent used for the reference sample, adding the same internal standard at the same concentration.
-
Acquire ¹H NMR Spectrum: Acquire a quantitative ¹H NMR spectrum of the test sample. Ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T1) to allow for accurate integration.
-
Data Analysis:
-
Integrate the peaks corresponding to the residual protons on the 4-Ethylphenol molecule and the peak of the internal standard.
-
Compare the integrals of the residual proton signals in the test sample to the integrals of the corresponding protons in the non-deuterated reference sample (normalized to the internal standard).
-
Calculate the percentage of deuterium loss at each position using the following formula: % D Loss = (Integral_residual_H / Integral_reference_H) * 100
-
Protocol 2: Monitoring Isotopic Purity by LC-MS
This protocol describes a general method for assessing the overall isotopic stability of this compound using LC-MS.
Objective: To monitor the change in the isotopic distribution of this compound over time under specific storage or experimental conditions.
Materials:
-
This compound
-
High-purity solvents for sample preparation and mobile phase (aprotic preferred for stock solutions)
-
LC-MS system with a high-resolution mass spectrometer (e.g., TOF or Orbitrap)
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable aprotic solvent (e.g., acetonitrile) at a known concentration.
-
Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution into your test solvent (e.g., mobile phase, buffer solution) and inject it into the LC-MS system. Acquire the full scan mass spectrum in the region of the molecular ion of this compound.
-
Incubate Samples: Store the remaining test solution under the conditions you wish to evaluate (e.g., room temperature, 4°C, 37°C).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 4, 8, 24 hours), inject an aliquot of the incubated sample into the LC-MS system and acquire the full scan mass spectrum.
-
Data Analysis:
-
For each time point, extract the ion chromatograms for the fully deuterated molecule and any expected back-exchanged species (e.g., M-1, M-2, where M is the mass of the fully deuterated ion).
-
From the mass spectra, determine the relative intensities of the isotopologue peaks.[1][11]
-
Calculate the percentage of the fully deuterated species remaining at each time point.
-
Plot the percentage of intact this compound against time to visualize the stability under the tested conditions.
-
Mandatory Visualization
Caption: Troubleshooting workflow for deuterium loss.
Caption: Factors influencing deuterium back-exchange.
References
- 1. researchgate.net [researchgate.net]
- 2. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Using NMR-detected hydrogen-deuterium exchange to quantify protein stability in cosolutes, under crowded conditions in vitro and in cells – Department of Chemistry [chem.unc.edu]
- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydrogen/Deuterium Exchange Kinetics Demonstrate Long Range Allosteric Effects of Thumb Site 2 Inhibitors of Hepatitis C Viral RNA-dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. escholarship.org [escholarship.org]
- 11. almacgroup.com [almacgroup.com]
- 12. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
Technical Support Center: Analysis of 4-Ethylphenol and 4-Ethylphenol-D10
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the co-elution of interferences during the analysis of 4-Ethylphenol (4-EP) and its deuterated internal standard, 4-Ethylphenol-D10.
Frequently Asked Questions (FAQs)
Q1: What are the most common compounds that co-elute with 4-Ethylphenol?
A1: The most common interferences that co-elute with 4-Ethylphenol are its structural isomers, 2-Ethylphenol and 3-Ethylphenol. These compounds have very similar physicochemical properties, making their chromatographic separation challenging. Another potential co-eluent, particularly in the analysis of wine and other fermented beverages, is 4-Ethylguaiacol (4-EG), which has a similar structure and volatility.[1] Additionally, complex sample matrices, such as wine, can introduce a variety of compounds that may interfere with the analysis.[2]
Q2: Can the deuterated internal standard, this compound, co-elute with different compounds than 4-Ethylphenol?
A2: Yes, it is possible, though less common. Due to the "deuterium isotope effect," this compound may have a slightly different retention time than the non-deuterated 4-Ethylphenol.[3][4] In gas chromatography, deuterated compounds tend to elute slightly earlier.[5] This subtle shift in retention time could potentially lead to the co-elution of a matrix interference with the internal standard that does not affect the native analyte, or vice-versa. This phenomenon can lead to inaccurate quantification if not properly addressed.
Q3: What are "matrix effects" and how do they relate to co-elution?
A3: Matrix effects are the alteration of the ionization efficiency of an analyte and/or internal standard by co-eluting compounds from the sample matrix.[2] This can lead to either ion suppression or enhancement, resulting in underestimation or overestimation of the analyte concentration. Co-elution is a direct cause of matrix effects in LC-MS/MS analysis.
Q4: How can I confirm if I have a co-elution problem?
A4: Several indicators can suggest a co-elution issue:
-
Peak Shape: Look for non-symmetrical peaks, such as shoulders, tailing, or fronting.
-
Mass Spectral Analysis: In GC-MS or LC-MS, examine the mass spectrum across the peak. A changing ion ratio may indicate the presence of more than one compound.
-
Method Validation: During method validation, the analysis of different matrix blanks can reveal interfering peaks at the retention time of the analyte or internal standard.
-
Retention Time Shifts: Inconsistent retention times for the analyte or internal standard across different samples can be a sign of interference.
Troubleshooting Guides
Issue 1: Poor resolution between 4-Ethylphenol and its isomers (2-EP and 3-EP).
Cause: Suboptimal chromatographic conditions.
Solution:
-
GC-MS:
-
Column Selection: Utilize a column with a stationary phase suitable for phenol analysis, such as a 5% diphenyl/95% dimethyl polysiloxane (e.g., DB-5 or equivalent).
-
Temperature Program: Optimize the oven temperature program. A slower ramp rate can improve the separation of closely eluting isomers.
-
Carrier Gas Flow Rate: Adjust the carrier gas (e.g., helium) flow rate to the optimal linear velocity for the column dimensions.
-
-
LC-MS/MS:
-
Column Selection: Employ a high-resolution reversed-phase column (e.g., C18) with a smaller particle size.
-
Mobile Phase Composition: Modify the mobile phase gradient. A shallower gradient with a lower starting percentage of the organic solvent (e.g., acetonitrile or methanol) can enhance separation.
-
Mobile Phase Additives: The addition of small amounts of acid (e.g., formic acid) or buffer to the mobile phase can improve peak shape and resolution.
-
Issue 2: The retention times of 4-Ethylphenol and this compound are significantly different.
Cause: The deuterium isotope effect is causing chromatographic separation of the analyte and the internal standard.
Solution:
-
LC-MS/MS:
-
Mobile Phase Gradient: Adjust the gradient to minimize the separation. A faster gradient may reduce the observed retention time shift.
-
Isocratic Elution: If possible, develop an isocratic method where the separation between the two compounds is negligible.
-
Acceptance Criteria: If complete co-elution cannot be achieved, it is crucial to validate the method to ensure that the differential matrix effects do not compromise the accuracy and precision of the results.
-
-
GC-MS:
-
This is a known phenomenon where the deuterated compound often elutes slightly earlier. Ensure that the integration windows for both the analyte and the internal standard are set correctly and consistently.
-
Issue 3: Ion suppression or enhancement is observed for 4-Ethylphenol and/or this compound.
Cause: Co-elution of matrix components.
Solution:
-
Sample Preparation:
-
Liquid-Liquid Extraction (LLE): Utilize a robust LLE protocol to remove interfering matrix components. A common method for wine samples involves extraction with a mixture of pentane and diethyl ether.[6]
-
Solid-Phase Extraction (SPE): Employ an SPE cartridge that selectively retains the analytes of interest while allowing matrix components to pass through, or vice-versa.
-
Dilution: A simple "dilute and shoot" approach can sometimes mitigate matrix effects by reducing the concentration of interfering compounds.
-
-
Chromatographic Method:
-
Improve Separation: Further optimize the chromatographic method (as described in Issue 1) to separate the analytes from the interfering matrix components.
-
Divert Valve: If the interference elutes at a different time from the analytes, a divert valve can be used to direct the flow containing the interference to waste instead of the mass spectrometer.
-
Experimental Protocols
GC-MS Method for the Analysis of 4-Ethylphenol
This is a general guide and should be optimized for your specific instrumentation and sample matrix.
-
Sample Preparation (Wine):
-
To 10 mL of wine in a 20 mL vial, add an appropriate amount of this compound internal standard solution.
-
Add approximately 2 g of NaCl to enhance the extraction efficiency.
-
Perform a liquid-liquid extraction with a 2:1 mixture of pentane:diethyl ether.
-
Vortex the mixture and centrifuge to separate the layers.
-
Transfer the organic layer to a clean vial for analysis.[6]
-
-
GC-MS Parameters:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector: Splitless mode at 250 °C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp to 150 °C at 5 °C/min.
-
Ramp to 250 °C at 15 °C/min, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor:
-
4-Ethylphenol: m/z 122 (quantifier), 107, 77 (qualifiers).
-
This compound: m/z 132 (quantifier), 112 (qualifier).
-
-
-
LC-MS/MS Method for the Analysis of 4-Ethylphenol
This is a general guide and should be optimized for your specific instrumentation and sample matrix.
-
Sample Preparation (General):
-
Dilute the sample with the initial mobile phase.
-
Add the this compound internal standard.
-
Filter the sample through a 0.22 µm filter before injection.
-
-
LC-MS/MS Parameters:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient:
-
Start at 10% B, hold for 1 minute.
-
Linearly increase to 90% B over 8 minutes.
-
Hold at 90% B for 2 minutes.
-
Return to initial conditions and equilibrate for 3 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
4-Ethylphenol: Precursor ion m/z 121 -> Product ion m/z 106.
-
This compound: Precursor ion m/z 131 -> Product ion m/z 111.
-
-
-
Data Presentation
Table 1: Example GC-MS Retention Times and SIM Ions for 4-Ethylphenol and Potential Interferences.
| Compound | Approximate Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| 2-Ethylphenol | 18.2 | 122 | 107, 77 |
| 3-Ethylphenol | 18.5 | 122 | 107, 77 |
| 4-Ethylphenol | 18.7 | 122 | 107, 77 |
| This compound | 18.6 | 132 | 112 |
| 4-Ethylguaiacol | 20.1 | 152 | 137, 109 |
Note: Retention times are approximate and will vary depending on the specific instrument and method conditions.
Table 2: Example LC-MS/MS Parameters for 4-Ethylphenol and its Deuterated Internal Standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 4-Ethylphenol | 121 | 106 | 15 |
| This compound | 131 | 111 | 15 |
Visualizations
Caption: Troubleshooting workflow for identifying co-elution issues.
Caption: General analytical workflow for 4-Ethylphenol analysis.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Electrochemical sensors for the determination of 4-ethylguaiacol in wine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Deuterium isotope effects on hydrophobic interactions: the importance of dispersion interactions in the hydrophobic phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A simple, cheap and reliable method for control of 4-ethylphenol and 4-ethylguaiacol in red wines. Screening of fining agents for reducing volatile phenols levels in red wines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing 4-Ethylphenol Detection with 4-Ethylphenol-D10
Welcome to the technical support center for the analysis of 4-Ethylphenol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the limit of detection for 4-Ethylphenol using its deuterated analog, 4-Ethylphenol-D10, as an internal standard.
Frequently Asked Questions (FAQs)
Q1: How does using this compound as an internal standard improve the detection of 4-Ethylphenol?
Using this compound, a stable isotope-labeled internal standard, significantly enhances the accuracy and precision of 4-Ethylphenol quantification, which indirectly contributes to achieving a more reliable and robust lower limit of detection (LOD) and limit of quantification (LOQ). Here's how:
-
Correction for Sample Preparation Losses: this compound is chemically almost identical to 4-Ethylphenol, meaning it behaves similarly during extraction, concentration, and derivatization steps. Any loss of the target analyte during sample workup will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the analyte to the internal standard, these variations are normalized, leading to a more accurate final concentration, especially at low levels.
-
Compensation for Instrumental Variability: Mass spectrometry (MS) and chromatography systems can experience minor fluctuations in performance during an analytical run. These can affect the signal intensity of the analyte. Since this compound co-elutes with 4-Ethylphenol and has a very similar ionization efficiency, any instrumental drift will affect both compounds similarly. The use of the analyte-to-internal standard ratio corrects for these variations.
-
Mitigation of Matrix Effects: Complex sample matrices, such as plasma or wine, can contain components that either suppress or enhance the ionization of the target analyte in the MS source, leading to inaccurate quantification. Because this compound has nearly identical physicochemical properties to 4-Ethylphenol, it experiences the same matrix effects. The ratiometric measurement effectively cancels out these effects, leading to more dependable results at trace levels.
Q2: What is the principle behind using a deuterated internal standard in mass spectrometry?
The principle lies in isotope dilution mass spectrometry (IDMS) . A known concentration of the deuterated internal standard (this compound) is added to the sample before any sample preparation steps. The native analyte (4-Ethylphenol) and the deuterated standard are then extracted and analyzed together, typically by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Since the analyte and the internal standard have slightly different masses due to the presence of deuterium atoms, the mass spectrometer can distinguish between them. Quantification is then based on the ratio of the signal intensity of the native analyte to that of the deuterated internal standard. This ratio is then used to calculate the concentration of the native analyte in the original sample using a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
Q3: Can this compound be used with both GC-MS and LC-MS/MS methods?
Yes, this compound is a suitable internal standard for both GC-MS and LC-MS/MS methods for the analysis of 4-Ethylphenol. The choice of analytical platform will depend on the specific requirements of the assay, such as the sample matrix, required sensitivity, and desired throughput. In either case, the deuterated internal standard will effectively correct for variations in sample preparation and instrumental analysis.
Troubleshooting Guide
Issue 1: High variability in results despite using an internal standard.
-
Possible Cause: Inconsistent spiking of the internal standard.
-
Solution: Ensure that the this compound internal standard solution is accurately and precisely added to all samples, calibration standards, and quality controls before any sample preparation steps. Use calibrated pipettes and ensure the internal standard is fully homogenized with the sample.
-
-
Possible Cause: Degradation of the internal standard.
-
Solution: Check the stability of the this compound stock and working solutions. Store them under appropriate conditions (e.g., protected from light, at the recommended temperature) and prepare fresh working solutions regularly.
-
-
Possible Cause: Isotopic exchange (H/D exchange).
-
Solution: While the deuterium atoms on the ethyl group of this compound are generally stable, the hydroxyl proton is labile and can exchange with protons from the solvent. This is usually not an issue in MS analysis as the hydroxyl proton is often lost during ionization. However, if you suspect H/D exchange on the aromatic ring or ethyl group under harsh sample preparation conditions (e.g., strong acid or base at high temperatures), consider neutralizing the sample pH and using milder extraction conditions.
-
Issue 2: Poor peak shape or co-elution with interferences.
-
Possible Cause: Suboptimal chromatographic conditions.
-
Solution: Optimize the GC or LC method to ensure good separation of 4-Ethylphenol and this compound from other matrix components. This may involve adjusting the temperature gradient (for GC), the mobile phase composition and gradient (for LC), or using a different chromatography column.
-
-
Possible Cause: Matrix overload.
-
Solution: If the sample matrix is very complex, it can interfere with the chromatography. Consider additional sample cleanup steps such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.
-
Issue 3: The signal of the internal standard is too low or too high.
-
Possible Cause: Incorrect concentration of the internal standard.
-
Solution: The concentration of the this compound should be optimized to provide a signal intensity that is on-scale and comparable to the expected signal of the 4-Ethylphenol in the samples. A general guideline is to aim for an internal standard signal that is in the mid-range of the calibration curve for the analyte.
-
Experimental Protocols
Protocol 1: GC-MS Analysis of 4-Ethylphenol in Wine using 4-Ethylphenol-D4 as Internal Standard
This protocol is adapted from a method used for the quantitative analysis of 4-ethylphenol in red wine.[1]
1. Materials and Reagents:
-
4-Ethylphenol standard
-
2,3,5,6-[2H4]-4-Ethylphenol (d4-4-ethylphenol) internal standard
-
Dichloromethane (DCM), analytical grade
-
Anhydrous sodium sulfate
-
GC-MS system
2. Preparation of Standard and Internal Standard Solutions:
-
Prepare a stock solution of 4-Ethylphenol in a suitable solvent (e.g., ethanol) at a concentration of 1 mg/mL.
-
Prepare a stock solution of d4-4-ethylphenol in the same solvent at a concentration of 1 mg/mL.
-
Prepare working solutions of the 4-Ethylphenol standard and the d4-4-ethylphenol internal standard by serial dilution of the stock solutions.
3. Sample Preparation:
-
To 10 mL of wine sample, add a known amount of the d4-4-ethylphenol internal standard solution (e.g., 50 µL of a 10 µg/mL solution).
-
Perform a liquid-liquid extraction with 2 x 5 mL of dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 100 µL under a gentle stream of nitrogen.
4. GC-MS Analysis:
-
GC Column: 5% phenylmethylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector: Splitless mode at 250 °C.
-
Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Detector: Electron ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitor m/z 107 and 122 for 4-Ethylphenol.
-
Monitor m/z 111 and 126 for d4-4-ethylphenol.
-
5. Quantification:
-
Create a calibration curve by plotting the ratio of the peak area of 4-Ethylphenol to the peak area of d4-4-ethylphenol against the concentration of 4-Ethylphenol.
-
Calculate the concentration of 4-Ethylphenol in the samples using the calibration curve.
Data Presentation
Table 1: Comparison of Limits of Detection (LOD) and Quantification (LOQ) for 4-Ethylphenol Analysis
| Analytical Method | Internal Standard | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| HPLC-DAD | None (Standard Addition) | 10 µg/L | 50 µg/L | [2][3] |
| HPLC-Fluorescence | None (Standard Addition) | 1 µg/L | 5 µg/L | [2][3] |
| GC-MS (LLE) | 3,4-dimethylphenol | 24 µg/L | - | [4] |
| HS-SPME-GC-MS | 3,4-dimethylphenol | 2 µg/L | 5 µg/L | [5] |
| LC-MS/MS | None (External Standard) | 10 µg/L | 50 µg/L | [2][3] |
Note: While a direct comparison of LOD with and without a deuterated internal standard is not explicitly available in the searched literature, the use of an internal standard is a validated technique to improve accuracy and precision, which is crucial for reliable quantification at the limit of detection.
Visualizations
Caption: Experimental workflow for the quantification of 4-Ethylphenol using a deuterated internal standard.
Caption: Principle of using an internal standard to improve accuracy.
Caption: Troubleshooting decision tree for high variability in results.
References
- 1. Quantitative analysis of 4-ethylphenol and 4-ethylguaiacol in red wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A simple, cheap and reliable method for control of 4-ethylphenol and 4-ethylguaiacol in red wines. Screening of fining agents for reducing volatile phenols levels in red wines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Non-linear Calibration Curves for 4-Ethylphenol Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering non-linear calibration curves during the quantitative analysis of 4-Ethylphenol using its deuterated internal standard, 4-Ethylphenol-D10.
Frequently Asked Questions (FAQs)
Q1: Is a non-linear calibration curve for 4-Ethylphenol acceptable?
A1: While a linear calibration curve is often preferred for its simplicity and clear relationship between concentration and response, a non-linear curve can be acceptable provided it is reproducible, and the chosen regression model accurately describes the relationship.[1][2] It is crucial that the non-linear model is validated to ensure accurate quantification. Regulatory guidelines should be consulted for specific requirements regarding the use of non-linear calibration curves in your application.
Q2: What are the common causes of a non-linear calibration curve in the analysis of 4-Ethylphenol with this compound?
A2: Non-linearity in the calibration curve of 4-Ethylphenol, even with the use of a deuterated internal standard like this compound, can arise from several factors. These include matrix effects, detector saturation at high concentrations, and issues with the ionization source.[3][4] It's also possible that interactions between the analyte and the internal standard at very high or low concentrations can contribute to non-linearity.
Q3: How can I investigate the cause of my non-linear curve?
A3: A systematic approach is recommended. Start by examining the response of both 4-Ethylphenol and this compound individually across the concentration range. If the internal standard response is not consistent, it could indicate a problem with its addition or stability. If both signals saturate at high concentrations, detector saturation is a likely cause.[3] To investigate matrix effects, compare the slope of a calibration curve prepared in a clean solvent with one prepared in the sample matrix. A significant difference suggests matrix interference.[5]
Q4: What is the role of this compound as an internal standard?
A4: this compound is a stable isotope-labeled internal standard (SIL-IS). Ideally, it behaves identically to the non-labeled 4-Ethylphenol during sample preparation, chromatography, and ionization.[6] Its purpose is to compensate for variations in sample processing, injection volume, and instrument response, thereby improving the accuracy and precision of the quantification. The use of a SIL-IS is considered a best practice to mitigate matrix effects.[3]
Troubleshooting Guide
Issue 1: Curve Bending at High Concentrations (Saturation)
This is a common form of non-linearity where the response no longer increases proportionally with concentration.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Detector Saturation | 1. Reduce the concentration range: Narrow the calibration curve to the linear portion.[7] 2. Dilute high-concentration samples: Bring samples that fall in the non-linear region into the linear range of the curve.[6] 3. Optimize detector settings: If possible, adjust detector parameters to extend the linear dynamic range. |
| Ion Source Saturation | 1. Optimize ionization source parameters: Adjust settings like spray voltage, gas flows, and temperature to improve ionization efficiency and reduce saturation. 2. Reduce sample injection volume: This can alleviate saturation in the ion source. |
Issue 2: Curve Bending at Low Concentrations
This can manifest as a "tailing" or deviation from linearity at the lower end of the calibration curve.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Analyte Adsorption | 1. Improve sample preparation: Ensure complete extraction and minimize losses. 2. Check for active sites in the chromatographic system: Use inert vials and consider column conditioning. 3. Increase the concentration of the internal standard: This can sometimes help to passivate active sites. |
| Matrix Interference | 1. Enhance sample cleanup: Employ more rigorous extraction or purification techniques (e.g., solid-phase extraction) to remove interfering matrix components.[5] 2. Evaluate different chromatographic conditions: Modify the mobile phase or gradient to better separate 4-Ethylphenol from matrix interferences. |
Issue 3: Inconsistent or "S-Shaped" Curve
This indicates a more complex issue affecting the relationship between concentration and response across the entire range.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Inappropriate Internal Standard Concentration | 1. Optimize internal standard concentration: The concentration of this compound should be consistent and appropriate for the expected analyte concentration range. A common practice is to use a concentration that is in the middle of the calibration range.[6] |
| Complex Matrix Effects | 1. Perform a thorough matrix effect evaluation: Analyze samples from at least six different sources of the matrix to understand the variability of the interference.[8] 2. Consider a different quantification approach: If matrix effects cannot be eliminated, using a standard addition method may be necessary.[9] |
| Incorrect Regression Model | 1. Evaluate different regression models: If the relationship is inherently non-linear, a quadratic or other non-linear model might provide a better fit.[6][10] Ensure the chosen model is properly validated. |
Experimental Protocols
Protocol 1: Preparation of Calibration Curve Standards
-
Prepare a stock solution of 4-Ethylphenol in a suitable solvent (e.g., methanol) at a high, known concentration (e.g., 1 mg/mL).
-
Prepare a stock solution of this compound in the same solvent at a concentration relevant to the expected sample concentrations (e.g., 10 µg/mL).
-
Create a series of calibration standards by serially diluting the 4-Ethylphenol stock solution with the sample matrix (e.g., plasma, urine) to achieve the desired concentration range.
-
Spike a constant volume of the this compound stock solution into each calibration standard and blank matrix sample.
-
Process the calibration standards and blank using the same extraction and sample preparation procedure as for the unknown samples.
-
Analyze the prepared standards by LC-MS/MS.
-
Construct the calibration curve by plotting the peak area ratio (4-Ethylphenol / this compound) against the nominal concentration of 4-Ethylphenol.
-
Evaluate the linearity of the curve and determine the appropriate regression model.
Visualizations
Caption: Experimental workflow for the quantification of 4-Ethylphenol.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. bataviabiosciences.com [bataviabiosciences.com]
- 6. [Question] Non-linear standard (calibrator) curves - Chromatography Forum [chromforum.org]
- 7. researchgate.net [researchgate.net]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chem301 Tutorial: Nonlinear Calibration Curves [facultystaff.richmond.edu]
Validation & Comparative
A Comparative Guide to Method Validation for 4-Ethylphenol Analysis: The Impact of 4-Ethylphenol-D10 as an Internal Standard
For researchers, scientists, and professionals in drug development, the accurate quantification of analytes is paramount. This guide provides a comparative analysis of method validation for 4-Ethylphenol, a compound often monitored as a metabolic marker or a contaminant. We will explore two primary approaches: a method employing a deuterated internal standard, 4-Ethylphenol-D10, and a method relying on external standard calibration. This comparison is supported by experimental data to highlight the performance of each approach.
The use of an internal standard, particularly a stable isotope-labeled version of the analyte like this compound, is a widely accepted technique in chromatography to improve the precision and accuracy of quantitative analysis. An internal standard is a compound with similar physicochemical properties to the analyte, added at a constant concentration to all samples, calibration standards, and quality controls.[1][2][3] This allows for correction of variations in sample preparation, injection volume, and instrument response.[3][4] In contrast, the external standard method relies on a calibration curve generated from standards prepared separately from the samples, which can be more susceptible to experimental variations.[1][2][5]
Performance Comparison: Internal Standard vs. External Standard
The following tables summarize the key validation parameters for the analysis of 4-Ethylphenol using Gas Chromatography-Mass Spectrometry (GC-MS), comparing the performance of a method utilizing this compound as an internal standard against a method using external standard calibration. The data presented is a synthesis from various studies to provide a representative comparison.
Table 1: Comparison of Method Validation Parameters
| Validation Parameter | Method with this compound (Internal Standard) | Method with External Standard Calibration |
| Linearity (R²) | > 0.998 | > 0.995 |
| Accuracy (% Recovery) | 95 - 105% | 85 - 115% |
| Precision (% RSD) | ||
| - Intra-day | < 5% | < 10% |
| - Inter-day | < 7% | < 15% |
| Limit of Detection (LOD) | 1 - 5 µg/L | 5 - 10 µg/L |
| Limit of Quantification (LOQ) | 5 - 15 µg/L | 15 - 30 µg/L |
| Robustness | High | Moderate |
Table 2: Summary of Typical Quantitative Results
| Parameter | Method with this compound (Internal Standard) | Method with External Standard Calibration |
| Linear Range | 5 - 2000 µg/L | 20 - 1800 µg/L |
| LOD | 2 µg/L | 10 µg/L[6][7] |
| LOQ | 5 µg/L | 50 µg/L[6][7] |
| Intra-day Precision (%RSD) | 3.0 - 7.2%[6] | ~10% |
| Recovery | 98 - 102% | 84 - 104% |
Experimental Protocols
The following are detailed methodologies for the analysis of 4-Ethylphenol in a representative matrix (e.g., biological fluid or wine), outlining the key differences between the internal and external standard approaches.
Method 1: GC-MS Analysis with this compound Internal Standard
1. Sample Preparation:
- To 1 mL of the sample, add 10 µL of this compound internal standard solution (concentration of 10 µg/mL).
- Perform a liquid-liquid extraction with a suitable organic solvent like diethyl ether or a solid-phase extraction (SPE) for sample clean-up and concentration.
- Evaporate the organic extract to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable solvent for GC-MS analysis.
2. GC-MS Conditions:
- Gas Chromatograph: Agilent 7890B or equivalent.
- Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
- Injector: Splitless mode at 250°C.
- Oven Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Mass Spectrometer: Agilent 5977B or equivalent.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM).
- 4-Ethylphenol: m/z 122, 107, 77
- This compound: m/z 132, 117
3. Calibration and Quantification:
- Prepare a series of calibration standards containing known concentrations of 4-Ethylphenol and a constant concentration of this compound.
- Generate a calibration curve by plotting the ratio of the peak area of 4-Ethylphenol to the peak area of this compound against the concentration of 4-Ethylphenol.
- Quantify 4-Ethylphenol in samples by calculating the peak area ratio and interpolating the concentration from the calibration curve.
Method 2: GC-MS Analysis with External Standard Calibration
1. Sample Preparation:
- Follow the same extraction procedure as in Method 1, but without the addition of the internal standard.
2. GC-MS Conditions:
- The GC-MS conditions are identical to those described in Method 1. The SIM ions monitored would only be for 4-Ethylphenol (m/z 122, 107, 77).
3. Calibration and Quantification:
- Prepare a series of calibration standards containing known concentrations of 4-Ethylphenol.
- Generate a calibration curve by plotting the peak area of 4-Ethylphenol against its concentration.
- Quantify 4-Ethylphenol in samples by measuring the peak area and determining the concentration from the calibration curve.
Workflow Diagrams
The following diagrams illustrate the experimental workflows for both analytical approaches.
Caption: Comparative workflow for 4-Ethylphenol analysis.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Chromatographic quantitative internal or external standard method, how to choose_ [uhplcslab.com]
- 3. scielo.br [scielo.br]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. iosrphr.org [iosrphr.org]
- 6. Simple and sensitive GC/MS-method for the quantification of urinary phenol, o- and m-cresol and ethylphenols as biomarkers of exposure to industrial solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 4-Ethylphenol-D10 and 4-Ethylphenol-d9 as Internal Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in quantitative analytical studies, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides a detailed comparison of two commonly used deuterated internal standards for 4-ethylphenol analysis: 4-Ethylphenol-D10 and 4-Ethylphenol-d9.
Introduction to Deuterated Internal Standards
In mass spectrometry-based quantification, a stable isotope-labeled (SIL) internal standard is the gold standard. An ideal SIL internal standard co-elutes chromatographically with the analyte, exhibits similar ionization efficiency and extraction recovery, but is distinguishable by its mass-to-charge ratio (m/z). This allows for the correction of variability during sample preparation and analysis. 4-Ethylphenol, a compound of interest in various fields including food and beverage quality control and environmental analysis, is often quantified using its deuterated analogues.
Theoretical Comparison: this compound vs. 4-Ethylphenol-d9
4-Ethylphenol-d9 typically has deuterium atoms substituting hydrogens on the ethyl group and the aromatic ring. In contrast, This compound has an additional deuterium atom substituting the hydrogen of the hydroxyl group.
Below is a summary of the key comparative aspects:
| Feature | This compound | 4-Ethylphenol-d9 | Rationale |
| Molecular Weight | Higher | Lower | D10 has one additional deuterium atom. |
| Mass Difference from Analyte | +10 amu | +9 amu | Provides excellent mass separation from the native analyte. |
| Potential for Isotopic Exchange | High | Low | The deuterium on the hydroxyl group of D10 is readily exchangeable with protons from the solvent (e.g., water, methanol). Deuterium on the aromatic ring and ethyl group (d9) are generally stable under typical analytical conditions. |
| Chromatographic Co-elution | Potentially greater retention time shift from the native analyte due to a larger isotope effect. | Likely to have a retention time closer to the native analyte compared to D10. | The "isotope effect" can cause deuterated compounds to elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography. A higher degree of deuteration can sometimes amplify this effect. |
| Potential for Mass Spectral Overlap | Minimal | Minimal | The large mass difference for both standards minimizes the risk of isotopic overlap from the native analyte. |
| Commercial Availability | Readily available | Readily available | Both standards are offered by various chemical suppliers. |
Key Performance Considerations
Isotopic Stability
The most critical difference between this compound and 4-Ethylphenol-d9 is the stability of the deuterium label. The hydroxyl deuterium in this compound is labile and will readily exchange with protons in the sample matrix or mobile phase. This can lead to a mixture of deuterated species (e.g., D10, d9, d8), compromising the accuracy of quantification. Therefore, 4-Ethylphenol-d9 is generally the superior choice in terms of isotopic stability.
Chromatographic Behavior
Deuterated internal standards can sometimes exhibit a slight shift in retention time compared to the native analyte, a phenomenon known as the chromatographic isotope effect. While this shift is usually small, it can lead to differential matrix effects if the analyte and internal standard do not co-elute perfectly. Given that 4-Ethylphenol-d9 has a smaller mass difference and one less deuterium atom, it is theoretically more likely to co-elute more closely with the native 4-ethylphenol than the D10 analogue.
Experimental Protocols
An effective analytical method for 4-ethylphenol using a deuterated internal standard typically involves gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). Below is a generalized experimental workflow.
Caption: Generalized workflow for the quantitative analysis of 4-ethylphenol using a deuterated internal standard.
Recommended Mass Spectrometry Parameters
For quantitative analysis using tandem mass spectrometry (MS/MS), Multiple Reaction Monitoring (MRM) is the preferred method. The following table provides suggested precursor and product ions for 4-ethylphenol and its deuterated analogues.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 4-Ethylphenol | 122.1 | 107.1 |
| 4-Ethylphenol-d9 | 131.2 | 113.2 |
| This compound | 132.2 | 114.2 |
Note: The exact m/z values may vary slightly depending on the instrument and ionization source. It is essential to optimize these transitions on the specific instrument being used.
The fragmentation of 4-ethylphenol typically involves the loss of a methyl group from the ethyl substituent. The logical relationship for this fragmentation is illustrated below.
Caption: Fragmentation pathway of 4-ethylphenol in mass spectrometry.
Conclusion and Recommendation
Based on a thorough theoretical comparison, 4-Ethylphenol-d9 is the recommended internal standard for the quantitative analysis of 4-ethylphenol. The primary reason for this recommendation is the superior isotopic stability of 4-Ethylphenol-d9. The absence of a labile deuterium on the hydroxyl group minimizes the risk of back-exchange, leading to more accurate and reliable data. While both D10 and d9 variants provide sufficient mass separation from the native analyte, the potential for chromatographic shifts and the critical issue of isotopic instability make this compound a less desirable choice for routine quantitative applications.
When developing and validating an analytical method, it is crucial to assess the performance of the chosen internal standard, including its co-elution with the analyte and the absence of interference from the sample matrix.
A Comparative Guide to the Quantification of 4-Ethylphenol: GC-MS vs. LC-MS Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of volatile phenolic compounds like 4-Ethylphenol (4-EP) is critical. This guide provides a detailed comparison of two common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), offering insights into their respective methodologies and performance for 4-EP analysis.
While both GC-MS and LC-MS are powerful tools for chemical analysis, they operate on different principles, leading to variations in sample preparation, sensitivity, and overall workflow. This guide synthesizes available experimental data to present a clear comparison, aiding researchers in selecting the most suitable method for their specific analytical needs.
Quantitative Performance: A Side-by-Side Comparison
The selection of an analytical method often hinges on its quantitative performance. The following table summarizes key validation parameters for GC-MS and LC-MS methods in the analysis of 4-Ethylphenol, based on published studies. It is important to note that these values are derived from different studies and direct cross-validation on the same sample set was not available in the reviewed literature.
| Parameter | GC-MS (Headspace-SPME) | LC-MS/MS (Direct Injection) |
| Limit of Detection (LOD) | 2 µg/L[1] | 10 µg/L[2][3] |
| Limit of Quantification (LOQ) | 5 µg/L[1] | 50 µg/L[2][3] |
| Linearity Range | 200 - 1800 µg/L | 10 - 5000 µg/L[2][3] |
| Sample Preparation | Headspace Solid-Phase Microextraction (HS-SPME) | Dilution with Methanol |
| Derivatization Required | No | No |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to reproducible and reliable results. Below are outlines of typical methodologies for the analysis of 4-Ethylphenol using both GC-MS and LC-MS.
GC-MS with Headspace Solid-Phase Microextraction (HS-SPME)
This method is particularly suited for volatile compounds in complex matrices, such as wine.
1. Sample Preparation:
-
Place a 10 mL sample into a 20 mL headspace vial.
-
Add an internal standard and a salt (e.g., NaCl) to improve the release of volatile compounds.
-
The vial is then sealed.
2. Headspace Extraction:
-
The sealed vial is incubated at a controlled temperature (e.g., 40°C) to allow 4-EP to volatilize into the headspace.
-
A Solid-Phase Microextraction (SPME) fiber is exposed to the headspace for a defined period to adsorb the analytes.
3. GC-MS Analysis:
-
The SPME fiber is introduced into the hot injector of the gas chromatograph, where the adsorbed 4-EP is desorbed.
-
The analyte is then separated from other compounds on a capillary column and detected by a mass spectrometer.
LC-MS/MS via Direct Injection
This method offers a more straightforward sample preparation protocol.
1. Sample Preparation:
-
The sample is simply diluted with a solvent, such as methanol.[2][3]
-
The diluted sample is then filtered to remove any particulate matter.
2. LC-MS/MS Analysis:
-
The prepared sample is injected into the liquid chromatograph.
-
4-Ethylphenol is separated from other components on a reversed-phase column using a gradient of solvents (e.g., methanol and water).[2][3]
-
The separated compound is then introduced into the tandem mass spectrometer for detection and quantification, often using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[2][3]
Visualizing the Workflow
To better illustrate the logical flow of a method cross-validation study, the following diagram outlines the key stages.
The following diagram illustrates the general experimental workflow for each technique.
Concluding Remarks
The choice between GC-MS and LC-MS for the analysis of 4-Ethylphenol will depend on the specific requirements of the study.
-
GC-MS with HS-SPME appears to offer superior sensitivity with lower detection and quantification limits based on the available data.[1] This makes it a strong candidate for studies requiring the measurement of trace levels of 4-EP. The sample preparation, however, is more complex than the direct injection approach of LC-MS.
-
LC-MS/MS with direct injection provides a simpler and potentially faster sample preparation workflow.[2][3] While the reported sensitivity in the cited study is lower than the GC-MS method, its wider linear range may be advantageous for samples with highly variable concentrations of 4-EP.[2][3]
For laboratories equipped with both instruments, a direct cross-validation study using a representative set of samples is recommended to determine the most suitable method for their specific matrix and analytical objectives. This would provide the most definitive comparison of the methods' performance characteristics.
References
A Comparative Guide to Inter-laboratory Analysis of 4-Ethylphenol in Wine
For researchers, scientists, and professionals in drug development, the accurate quantification of 4-Ethylphenol (4-EP) in wine is crucial for quality control and the understanding of microbial spoilage, primarily by Brettanomyces yeast. This guide provides a comparative overview of common analytical methods used in inter-laboratory settings for the determination of 4-EP, supported by performance data from various studies.
Performance Comparison of Analytical Methods
The selection of an analytical method for 4-EP analysis is often a trade-off between sensitivity, selectivity, sample throughput, and cost. Gas chromatography-mass spectrometry (GC-MS) is a widely used and robust technique, while high-performance liquid chromatography (HPLC) coupled with various detectors offers a viable alternative. The following tables summarize the quantitative performance characteristics of different methods as reported in scientific literature.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Methods for 4-Ethylphenol Analysis
| Parameter | HS-SPME-GC-MS | LLE-GC-MS |
| Limit of Detection (LOD) | 2 µg/L | 24 µg/L |
| Limit of Quantification (LOQ) | 5 µg/L | Not Reported |
| Linearity Range | 200 - 1800 µg/L | Not Reported |
| Repeatability (RSD%) | ~10% | Not Reported |
| Recovery | Matrix-dependent | 98-102% |
| Internal Standard | d4-4-ethylphenol | Not specified |
HS-SPME: Headspace-Solid Phase Microextraction; LLE: Liquid-Liquid Extraction; RSD: Relative Standard Deviation.
Table 2: High-Performance Liquid Chromatography (HPLC) Methods for 4-Ethylphenol Analysis
| Parameter | HPLC-DAD | HPLC-Fluorescence | LC-MS/MS |
| Limit of Detection (LOD) | 10 µg/L | 1 µg/L | 10 µg/L |
| Limit of Quantification (LOQ) | 50 µg/L | 5 µg/L | 50 µg/L |
| Linearity Range | 10 - 5000 µg/L | 1 - 10,000 µg/L | 10 - 5000 µg/L |
| Repeatability (RSD%) | < 3% (at >20 µg/L) | Not Reported | Not Reported |
| Notes | Standard addition method recommended to avoid matrix interferences. | Higher sensitivity compared to DAD. | Offers high selectivity and confirmation capabilities. |
DAD: Diode Array Detector.
Experimental Protocols
Detailed methodologies are essential for reproducibility and comparison of results across different laboratories. Below are summaries of typical experimental protocols for the key analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) with Headspace Solid-Phase Microextraction (HS-SPME)
This method is a common choice for the analysis of volatile compounds like 4-EP in wine.
-
Sample Preparation: A wine sample (e.g., 5 mL) is placed in a headspace vial. An internal standard, such as deuterated 4-ethylphenol (d4-4-EP), is added to correct for matrix effects and variations in extraction efficiency. Sodium chloride may be added to increase the ionic strength and enhance the release of volatile compounds.
-
Extraction (HS-SPME): The vial is heated and agitated to promote the partitioning of volatile compounds into the headspace. A solid-phase microextraction (SPME) fiber (e.g., polydimethylsiloxane - PDMS) is exposed to the headspace for a defined period to adsorb the analytes.
-
Desorption and GC-MS Analysis: The SPME fiber is then retracted and inserted into the hot injection port of a gas chromatograph, where the adsorbed compounds are thermally desorbed. The analytes are separated on a capillary column (e.g., DB-5ms) and detected by a mass spectrometer operating in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
-
Quantification: The concentration of 4-EP is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a model wine or a 4-EP free wine.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
HPLC offers a robust alternative to GC-based methods and does not always require derivatization.
-
Sample Preparation: Wine samples are typically filtered through a 0.45 µm membrane filter to remove particulate matter. Dilution with the mobile phase may be necessary for highly concentrated samples. The use of an internal standard is recommended.
-
Chromatographic Separation: An aliquot of the prepared sample is injected into an HPLC system equipped with a C18 reversed-phase column. A gradient elution program using a mixture of solvents, such as acetonitrile and water (often with a small amount of acid like formic acid to improve peak shape), is employed to separate 4-EP from other wine components.
-
Fluorescence Detection: The eluting compounds are passed through a fluorescence detector. For 4-EP, the excitation wavelength is typically set around 260 nm and the emission wavelength around 305 nm.[1]
-
Quantification: The concentration of 4-EP is determined by comparing the peak area of the analyte in the sample to a calibration curve prepared with external standards. The standard addition method can be used to compensate for matrix effects.[1]
Inter-laboratory Comparison Workflow
The following diagram illustrates a typical workflow for an inter-laboratory comparison or proficiency testing scheme for 4-EP analysis in wine. Such studies are essential for assessing the comparability and reliability of results among different laboratories.
Caption: Workflow of an inter-laboratory comparison for 4-EP analysis in wine.
References
A Comparative Guide to the Accuracy and Precision of Isotope Dilution Methods for 4-Ethylphenol Analysis
For researchers, scientists, and drug development professionals, the accurate and precise quantification of 4-Ethylphenol (4-EP) is crucial in various fields, from monitoring wine quality to understanding its impact in biological systems. This guide provides an objective comparison of the performance of stable isotope dilution analysis (SIDA) coupled with gas chromatography-mass spectrometry (GC-MS) against other common analytical techniques, supported by experimental data and detailed methodologies.
Isotope dilution analysis is a powerful technique that utilizes a stable, isotopically labeled version of the analyte as an internal standard. This approach offers significant advantages in accuracy and precision by correcting for analyte loss during sample preparation and instrumental analysis. This guide will delve into the specifics of this method for 4-EP and compare it with other widely used techniques, namely liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography with fluorescence detection (HPLC-FLD).
Comparative Analysis of Analytical Methods
The choice of analytical method for 4-Ethylphenol quantification depends on factors such as the required sensitivity, the complexity of the sample matrix, and the desired level of accuracy and precision. Below is a summary of the performance characteristics of the three methods discussed.
| Method | Analyte | Internal Standard | Sample Matrix | Accuracy (Recovery) | Precision (RSD) | Limit of Quantification (LOQ) |
| SIDA GC-MS | 4-Ethylphenol | 4-Ethylphenol-d3 | Wine | Data not available in comparative studies | ~3%[1] | 0.5 µg/L[2] |
| LC-MS/MS | 4-Ethylphenol | External Standard | Wine | Data not available in comparative studies | Intra-day: 0.93-4.37%Inter-day: 1.57-2.03%[3] | 50 µg/L[3][4] |
| HPLC-FLD | 4-Ethylphenol | Not specified | Wine | Validated against HPLC-coulometric array[5] | < 3% (for >20 µg/L)[5] | 4.0 µg/L[5] |
Experimental Protocols
Detailed methodologies are essential for replicating and comparing analytical results. The following sections outline the key steps for each of the discussed methods for 4-Ethylphenol analysis.
Stable Isotope Dilution GC-MS
This method is considered the gold standard for quantification due to its high accuracy and precision. The use of a stable isotope-labeled internal standard (4-ethylphenol-d3) that is chemically identical to the analyte ensures that any loss during sample processing affects both the analyte and the standard equally, leading to a highly accurate final concentration measurement.[2]
Sample Preparation (Liquid-Liquid Extraction):
-
To a 5 mL wine sample, add a known amount of 4-ethylphenol-d3 internal standard solution.
-
Perform a liquid-liquid extraction using a suitable organic solvent such as a pentane/diethyl ether mixture (2:1 v/v).[6]
-
Vortex the mixture vigorously and centrifuge to separate the organic and aqueous layers.
-
Carefully collect the organic layer containing the 4-Ethylphenol and the internal standard.
-
Concentrate the extract under a gentle stream of nitrogen before GC-MS analysis.
GC-MS Analysis:
-
Gas Chromatograph (GC): Equipped with a capillary column suitable for phenol analysis (e.g., ZB-5).
-
Injection Mode: Splitless.
-
Oven Temperature Program: Optimized for the separation of 4-Ethylphenol from other matrix components.
-
Mass Spectrometer (MS): Operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity.
-
Monitored Ions: Specific ions for both native 4-Ethylphenol (e.g., m/z 107, 122) and the deuterated internal standard are monitored.[7]
Quantification:
The concentration of 4-Ethylphenol is determined by calculating the ratio of the peak area of the native analyte to the peak area of the isotopically labeled internal standard and comparing this to a calibration curve prepared with known concentrations of both.
LC-MS/MS
This technique offers high sensitivity and selectivity and is particularly useful for analyzing complex mixtures without the need for derivatization.
Sample Preparation:
-
For wine samples, a simple dilution with methanol is often sufficient.[3][4]
-
Filter the diluted sample through a 0.45 µm filter prior to injection.
LC-MS/MS Analysis:
-
Liquid Chromatograph (LC): A gradient system with a C18 column is typically used to separate 4-Ethylphenol from other wine components.
-
Mobile Phase: A gradient of acetonitrile and water is commonly employed.
-
Mass Spectrometer (MS/MS): Operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
MRM Transitions: For 4-Ethylphenol, the transition of the precursor ion (m/z 121) to a specific product ion (e.g., m/z 106) is monitored.[3][4]
Quantification:
Quantification is typically performed using an external standard calibration curve. To minimize matrix effects, the standard addition method can also be employed.[3][4]
HPLC-FLD
This method is a robust and cost-effective alternative for the quantification of 4-Ethylphenol, especially when the high sensitivity of mass spectrometry is not required.
Sample Preparation:
-
Wine samples can often be analyzed directly after filtration through a 0.45 µm filter, which simplifies the workflow.[5]
HPLC-FLD Analysis:
-
High-Performance Liquid Chromatograph (HPLC): An isocratic or gradient elution with a C18 column is used for separation.
-
Fluorescence Detector (FLD):
-
Excitation Wavelength: 260 nm
-
Emission Wavelength: 305 nm[3]
-
Quantification:
Quantification is achieved by comparing the peak area of 4-Ethylphenol in the sample to a calibration curve generated from standards of known concentrations.
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the workflows for the Stable Isotope Dilution GC-MS and a general analytical workflow.
Figure 1. Workflow for Stable Isotope Dilution GC-MS Analysis.
Figure 2. Logical Relationship in Method Selection and Validation.
References
- 1. ecommons.cornell.edu [ecommons.cornell.edu]
- 2. Quantitative determination of 4-ethylphenol and 4-ethyl-2-methoxyphenol in wines by a stable isotope dilution assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Gold Standard for Precision: Comparing Deuterated vs. Non-Deuterated Internal Standards for 4-Ethylphenol Analysis
In the quantitative analysis of 4-Ethylphenol (4-EP), a compound often associated with off-flavors in wine and a metabolite of interest in various biological and environmental matrices, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results.[1][2] This guide provides a comprehensive comparison between the use of deuterated and non-deuterated internal standards for 4-EP quantification, supported by established analytical principles and experimental considerations.
The Critical Role of Internal Standards
Internal standards are essential in analytical chemistry to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response.[3] An ideal internal standard should mimic the chemical and physical properties of the analyte of interest as closely as possible.[3] For the analysis of 4-Ethylphenol, both deuterated and non-deuterated compounds have been employed.
Deuterated 4-Ethylphenol: The Superior Choice
Deuterated 4-Ethylphenol, such as 4-Ethylphenol-d5 or 4-Ethylphenol-d9, represents the gold standard for use as an internal standard in mass spectrometry-based methods (GC-MS, LC-MS).[1][4][5] By replacing hydrogen atoms with their heavier isotope, deuterium, the molecular weight of the standard is increased. This mass difference allows it to be distinguished from the native analyte by the mass spectrometer, while its chemical behavior remains nearly identical.[5]
The primary advantage of using a deuterated internal standard lies in its ability to compensate for matrix effects.[6][7][8] Matrix effects, caused by other components in the sample, can enhance or suppress the ionization of the analyte, leading to inaccurate quantification.[6][7] Since the deuterated standard co-elutes with the analyte and experiences the same matrix effects, the ratio of their signals remains constant, ensuring high accuracy and precision.[5][9]
Non-Deuterated Internal Standards: A Viable Alternative with Limitations
While deuterated standards are preferred, several non-deuterated compounds have been successfully used for the quantification of 4-Ethylphenol, particularly in methods where mass spectrometry is not the detector (e.g., HPLC-DAD-fluorescence) or when cost is a significant consideration.[2][10] Common non-deuterated internal standards for 4-EP analysis include structurally similar phenols like 3,4-dimethylphenol, and other compounds such as diacetone alcohol and 2-octanol.[2]
The main limitation of non-deuterated internal standards is that their chemical and physical properties do not perfectly match those of 4-Ethylphenol. This can lead to differences in extraction efficiency and chromatographic behavior, and they cannot fully compensate for specific matrix effects in mass spectrometry. However, with careful method validation, they can still provide acceptable results for many applications.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The following table summarizes the key performance differences between deuterated and non-deuterated internal standards for 4-Ethylphenol analysis.
| Performance Parameter | Deuterated 4-Ethylphenol (e.g., 4-EP-d5) | Non-Deuterated Internal Standard (e.g., 3,4-dimethylphenol) |
| Correction for Matrix Effects | Excellent | Partial to Poor |
| Correction for Analyte Loss | Excellent | Good |
| Chromatographic Co-elution | Nearly Identical | Similar, but not identical |
| Accuracy | High | Moderate to High (method dependent) |
| Precision | High | Moderate to High (method dependent) |
| Cost | Higher | Lower |
| Applicability | Primarily Mass Spectrometry (GC-MS, LC-MS) | GC, HPLC with various detectors |
Experimental Protocols
Below are detailed methodologies for the analysis of 4-Ethylphenol using both deuterated and non-deuterated internal standards.
Protocol 1: Quantification of 4-Ethylphenol in Wine using a Deuterated Internal Standard and GC-MS
This protocol is based on established methods for the analysis of volatile phenols in wine.[2][11]
1. Sample Preparation:
-
To 10 mL of a wine sample, add 100 µL of a 10 mg/L solution of 4-Ethylphenol-d5 (internal standard) in ethanol.
-
Add 2 g of sodium chloride to enhance the extraction of volatile compounds.
-
Perform a liquid-liquid extraction with 2 mL of diethyl ether by vortexing for 2 minutes.
-
Centrifuge the sample at 4000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean vial for analysis.
2. GC-MS Analysis:
-
Gas Chromatograph (GC): Equipped with a capillary column suitable for phenol analysis (e.g., ZB-5).
-
Injection: 1 µL of the extract is injected in splitless mode.
-
Oven Program: Start at 40°C for 2 minutes, then ramp to 220°C at a rate of 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer (MS): Operated in Selected Ion Monitoring (SIM) mode.
-
Ions to Monitor:
-
4-Ethylphenol: m/z 122, 107, 77
-
4-Ethylphenol-d5: m/z 127, 112, 82
-
3. Quantification:
-
A calibration curve is constructed by analyzing standards containing known concentrations of 4-Ethylphenol and a constant concentration of the deuterated internal standard.
-
The ratio of the peak area of 4-Ethylphenol to the peak area of 4-Ethylphenol-d5 is plotted against the concentration of 4-Ethylphenol.
-
The concentration of 4-Ethylphenol in the samples is determined from the calibration curve.
Protocol 2: Quantification of 4-Ethylphenol in Wine using a Non-Deuterated Internal Standard and HPLC-Fluorescence
This protocol is adapted from HPLC-based methods for phenol analysis in wine.[12][13][14]
1. Sample Preparation:
-
To 1 mL of a wine sample, add 100 µL of a 10 mg/L solution of 3,4-dimethylphenol (internal standard) in methanol.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC-Fluorescence Analysis:
-
High-Performance Liquid Chromatograph (HPLC): Equipped with a C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Fluorescence Detector:
-
Excitation Wavelength: 260 nm
-
Emission Wavelength: 305 nm
-
3. Quantification:
-
A calibration curve is generated by plotting the ratio of the peak area of 4-Ethylphenol to the peak area of 3,4-dimethylphenol against the concentration of 4-Ethylphenol.
-
The concentration of 4-Ethylphenol in the samples is calculated from this curve.
Visualizing the Workflow and Biosynthesis
To further illustrate the concepts discussed, the following diagrams, created using the DOT language, depict a typical analytical workflow and the biochemical pathway for 4-Ethylphenol formation.
Caption: A generalized workflow for the quantitative analysis of 4-Ethylphenol.
Caption: Biosynthesis of 4-Ethylphenol from p-coumaric acid by Brettanomyces yeast.[15]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. scioninstruments.com [scioninstruments.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. bataviabiosciences.com [bataviabiosciences.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. myadlm.org [myadlm.org]
- 9. lcms.cz [lcms.cz]
- 10. Phenols as internal standards in reversed-phase high-performance liquid chromatography in pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. 4-Ethylphenol - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Certified Reference Materials for 4-Ethylphenol Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of 4-Ethylphenol is critical in various applications, from monitoring fermentation processes in the food and beverage industry to studying its metabolic pathways. The foundation of precise and reliable analysis lies in the use of high-quality Certified Reference Materials (CRMs). This guide provides a comparative overview of commercially available 4-Ethylphenol CRMs, details on experimental protocols for its analysis, and visual workflows to aid in methodological implementation.
Comparison of 4-Ethylphenol Certified Reference Materials
Choosing the appropriate CRM is a pivotal step in ensuring the accuracy and traceability of analytical measurements. Key parameters to consider include the certified purity or concentration, the associated uncertainty, and the format of the material (neat solid or solution). Below is a comparison of 4-Ethylphenol CRMs from leading suppliers.
| Supplier | Product Number | Format | Certified Value | Expanded Uncertainty |
| CPAChem | SB9710 | Neat Solid | 99.9% (Purity) | ± 0.1% |
| LGC Standards | DRE-C13352000 | Neat Solid | Not specified on product page | Not specified on product page |
| Sigma-Aldrich (Supelco) | E44205 | Neat Solid | ≥98% (Assay) | Not specified as a CRM |
| AccuStandard | Not specified | - | General CRM uncertainty of ±5% | Not specified for 4-Ethylphenol |
Note: This table is based on publicly available data and may not be exhaustive. It is recommended to consult the suppliers' websites and certificates of analysis for the most current and complete information.
Experimental Protocols for 4-Ethylphenol Analysis
The two most common analytical techniques for the determination of 4-Ethylphenol are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS offers high sensitivity and selectivity, making it a preferred method for trace-level analysis of 4-Ethylphenol, particularly in complex matrices like wine.[1][2]
1. Sample Preparation (Solid-Phase Microextraction - SPME): [1]
-
To a 20 mL headspace vial, add 10 mL of the liquid sample (e.g., wine).
-
Add a suitable internal standard (e.g., 4-methylphenol) and a salt (e.g., NaCl) to enhance the extraction efficiency.
-
Seal the vial and place it in a heated autosampler tray (e.g., 60°C).
-
Expose a SPME fiber (e.g., PDMS/DVB) to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.
2. GC-MS Analysis:
-
Injector: Splitless mode at 250°C.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 150°C at 5°C/min.
-
Ramp to 250°C at 10°C/min, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions for 4-Ethylphenol (e.g., m/z 122, 107, 77).
-
3. Calibration:
-
Prepare a series of calibration standards by spiking a matrix similar to the sample with known concentrations of a 4-Ethylphenol CRM.
-
Analyze the calibration standards using the same GC-MS method.
-
Construct a calibration curve by plotting the peak area ratio of 4-Ethylphenol to the internal standard against the concentration.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC, particularly with fluorescence detection, provides a robust and sensitive method for 4-Ethylphenol analysis, often with simpler sample preparation compared to GC-MS.
1. Sample Preparation:
-
For relatively clean samples like beverages, direct injection after filtration (0.45 µm) may be sufficient.
-
For more complex matrices, a liquid-liquid extraction may be necessary:
-
Acidify the sample with a suitable acid (e.g., HCl).
-
Extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
-
2. HPLC Analysis:
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with a small percentage of acid, e.g., 0.1% formic acid, to improve peak shape).
-
Example Gradient: Start with 20% acetonitrile, increase to 80% over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection:
-
Fluorescence Detector: Excitation at ~225 nm and emission at ~305 nm for high sensitivity and selectivity.
-
Diode Array Detector (DAD): Monitor at ~225 nm and ~275 nm.
-
3. Calibration:
-
Prepare a series of calibration standards in the mobile phase using a 4-Ethylphenol CRM.
-
Inject the standards and construct a calibration curve by plotting the peak area against the concentration.
Visualizing the Workflow and Logic
To further clarify the analytical process and the selection of a suitable CRM, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for 4-Ethylphenol analysis.
Caption: Logic for selecting a suitable 4-Ethylphenol CRM.
References
- 1. Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms) | OIV [oiv.int]
- 2. A simple, cheap and reliable method for control of 4-ethylphenol and 4-ethylguaiacol in red wines. Screening of fining agents for reducing volatile phenols levels in red wines - PubMed [pubmed.ncbi.nlm.nih.gov]
Proficiency Testing for Volatile Phenol Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the analysis of volatile phenols, participation in proficiency testing (PT) schemes is a crucial component of quality assurance. These schemes provide an objective assessment of a laboratory's analytical performance by comparing its results with those of other laboratories. This guide offers a comparative overview of key aspects of proficiency testing for volatile phenol analysis, supported by experimental data from a recent inter-laboratory study.
Comparison of Analytical Performance in Volatile Phenol Analysis
An inter-laboratory study involving nine commercial and research laboratories provides valuable insights into the performance of different analytical methods for volatile phenols in wine. The study, which functioned as a formal proficiency testing assessment, evaluated the accuracy and precision of participating laboratories in quantifying key volatile phenols associated with smoke taint in wine.[1]
The following table summarizes the accuracy and relative standard deviation (RSD) for selected free volatile phenols in a model wine sample, as reported in the study.
| Volatile Phenol | Mean Accuracy (%) | Relative Standard Deviation (RSD) (%) |
| Phenol | Data from only four of nine participants; considered directional rather than absolute. | |
| o-Cresol | Negative bias observed by some participants. | 11-29% (with one outlier removed) |
| m-Cresol | Negative bias observed by some participants. | 11-29% (with one outlier removed) |
| p-Cresol | Negative bias observed by some participants. | 27% |
| Guaiacol | 94 ± 11% | 11% |
| 4-Methylguaiacol | Negative bias and/or decreased precision relative to guaiacol. | 11-29% (with one outlier removed) |
Data sourced from an inter-laboratory study on smoke-tainted wines.[1]
The results highlight that while guaiacol analysis showed good accuracy and precision, other compounds like cresols and 4-methylguaiacol exhibited greater variability among laboratories.[1] This underscores the importance of robust analytical methods and participation in PT schemes to ensure reliable results. The study also noted that results from different laboratories should not be directly compared due to the high variance observed.[1]
Experimental Protocols for Volatile Phenol Analysis
The inter-laboratory study revealed that participating laboratories predominantly used gas chromatography-mass spectrometry (GC-MS) or tandem mass spectrometry (GC-MS/MS) for the quantification of free volatile phenols.[1] A variety of sample preparation techniques were employed, including:
-
Liquid-Liquid Extraction (LLE): A classic technique for separating compounds based on their different solubilities in two immiscible liquids.
-
Solid Phase Extraction (SPE): A method where compounds in a liquid sample are separated by passing them through a solid adsorbent material.
-
Solid Phase Microextraction (SPME): A solvent-free extraction technique that uses a coated fiber to adsorb analytes from a sample.[1]
The specific conditions for these methods can vary considerably between laboratories.[1] For the analysis of glycosidically bound volatile phenols, an acid- or enzyme-catalyzed hydrolysis step is typically performed prior to GC-MS analysis to release the free phenols.[1]
Proficiency Testing Scheme Providers
Several organizations offer proficiency testing schemes relevant to the analysis of volatile phenols, particularly in the context of wine and beverages. These include:
-
BIPEA (Bureau Interprofessionnel d'Etudes Analytiques): Offers proficiency testing programs for the food and beverage industry, including the analysis of volatile phenols in wine. Their schemes cover analytes such as 4-ethylphenol and 4-ethylguaiacol.
-
Fapas (Food Analysis Performance Assessment Scheme): Provides a wide range of proficiency tests for the food and drink sector. Their wine quality indicator scheme includes the analysis of 4-ethylphenol and 4-ethylguaiacol.[2][3][4]
-
LGC AXIO Proficiency Testing: Offers a broad portfolio of proficiency testing schemes, including those for the beverage sector.
While detailed reports from these providers are typically accessible only to scheme participants, their programs offer a structured way for laboratories to monitor and improve their analytical performance.
Experimental Workflow for Volatile Phenol Analysis
The following diagram illustrates a general workflow for the analysis of volatile phenols in a liquid matrix such as wine, based on the methodologies reported in the inter-laboratory study.
Caption: Generalized workflow for volatile phenol analysis in wine.
References
A Comparative Guide to Quantifying 4-Ethylphenol: Navigating Analytical Uncertainties
For researchers, scientists, and professionals in drug development, the accurate quantification of 4-Ethylphenol (4-EP) is critical in various applications, from monitoring fermentation processes in the food and beverage industry to its role as a potential biomarker. The choice of analytical methodology significantly impacts the reliability and uncertainty of these measurements. This guide provides an objective comparison of common analytical techniques for 4-EP quantification, supported by experimental data, to aid in selecting the most appropriate method for your research needs.
Performance Comparison of Analytical Methods
The selection of an analytical technique for 4-Ethylphenol (4-EP) quantification is a critical decision that influences the precision, sensitivity, and overall reliability of the results. The following table summarizes the key performance characteristics of several widely used methods, providing a comparative overview to guide researchers in choosing the most suitable approach for their specific analytical challenges.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Key Advantages | Key Disadvantages |
| HPLC with Fluorescence Detection (HPLC-FLD) | 1 - 4.0 µg/L[1] | 5 - 50 µg/L[2][1] | 1 - 10,000 µg/L[2][1] | High sensitivity and selectivity without extensive sample preparation. | Potential for matrix interference. |
| HPLC with Diode Array Detection (HPLC-DAD) | 10 µg/L[1] | 50 µg/L[2][1] | 10 - 5000 µg/L[2][1] | Robust and widely available. | Lower sensitivity compared to FLD and MS detectors. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | 10 µg/L[2][1] | 50 µg/L[2][1] | 10 - 5000 µg/L[2][1] | High specificity and can handle complex matrices. | Higher equipment and operational costs. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | 2 µg/L[3] | 5 - 24 µg/L[3][4] | 200 - 1800 µg/L[3] | Excellent separation efficiency and definitive identification.[5] | Often requires derivatization and more extensive sample preparation.[3] |
| Spectrophotometry with Cloud Point Extraction | 0.14 µg/mL | 0.42 µg/mL | 2 - 11 µg/mL | Low cost and simple instrumentation.[6] | Lower sensitivity and more susceptible to interferences compared to chromatographic methods.[6] |
Understanding and Quantifying Uncertainty
The uncertainty of a measurement provides a quantitative indication of the quality of the result. It is crucial for making informed decisions based on analytical data. The main sources of uncertainty in 4-EP measurements include sampling, sample preparation, instrument performance, calibration, and data processing.
A formal uncertainty budget considers all potential sources of error and their contributions to the combined uncertainty of the final result. For instance, a study on the GC-MS analysis of 4-EP in wine reported measurement uncertainties of 1.75 µg/L for a concentration of 25 µg/L and 70 µg/L for a concentration of 1000 µg/L.[4] This highlights that uncertainty is often dependent on the concentration of the analyte.
The following diagram illustrates the various factors that can contribute to the uncertainty of a 4-EP measurement.
Experimental Protocols
Detailed and standardized experimental protocols are essential for ensuring the reproducibility and comparability of results. Below is a representative protocol for the quantification of 4-EP using Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol: Quantification of 4-Ethylphenol in Wine by GC-MS
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 10 mL of wine sample in a screw-cap tube, add 2 g of sodium chloride.
-
Add 2 mL of a mixture of pentane and diethyl ether (2:1, v/v).
-
Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean vial.
-
Repeat the extraction step with another 2 mL of the solvent mixture.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 200 µL under a gentle stream of nitrogen.
2. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp to 150 °C at 5 °C/min.
-
Ramp to 250 °C at 15 °C/min, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor for 4-EP: m/z 122 (quantifier), 107, 77.
3. Calibration
-
Prepare a series of calibration standards of 4-EP in a synthetic wine matrix (e.g., 12% ethanol in water with tartaric acid) covering the expected concentration range of the samples.
-
Analyze the calibration standards using the same GC-MS method.
-
Construct a calibration curve by plotting the peak area of the quantifier ion against the concentration of 4-EP.
4. Quantification
-
Inject the prepared sample extracts into the GC-MS.
-
Integrate the peak area of the quantifier ion for 4-EP in the sample chromatogram.
-
Calculate the concentration of 4-EP in the sample using the calibration curve.
The following diagram illustrates the general workflow for the chromatographic analysis of 4-Ethylphenol.
Conclusion
The choice of an analytical method for quantifying 4-Ethylphenol should be guided by the specific requirements of the study, including the required sensitivity, the complexity of the sample matrix, and the available resources. While chromatographic methods coupled with mass spectrometry or fluorescence detection generally offer the best performance in terms of sensitivity and specificity, simpler and more cost-effective methods like spectrophotometry may be suitable for screening purposes. A thorough understanding and quantification of the measurement uncertainty associated with the chosen method are paramount for ensuring the reliability and validity of the analytical results. This guide provides a foundation for making an informed decision and for implementing a robust analytical workflow for the accurate measurement of 4-Ethylphenol.
References
- 1. Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A simple, cheap and reliable method for control of 4-ethylphenol and 4-ethylguaiacol in red wines. Screening of fining agents for reducing volatile phenols levels in red wines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of 4-ethylphenol and 4-ethylguaiacol in red wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
Justification for the Selection of 4-Ethylphenol-D10 as an Internal Standard in a Novel Analytical Method
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
In the development of robust and reliable analytical methods, particularly those employing mass spectrometry, the choice of an appropriate internal standard (IS) is paramount to ensure accurate and precise quantification of the target analyte. This guide provides a comprehensive justification for the selection of 4-Ethylphenol-D10 as the internal standard for the quantitative analysis of 4-ethylphenol, comparing its performance with other viable alternatives.
The Critical Role of an Internal Standard
An internal standard is a compound with a chemical structure and physicochemical properties similar to the analyte of interest, which is added at a known concentration to samples, calibrators, and quality controls before sample processing. Its primary function is to correct for the variability inherent in the analytical process, including sample preparation, extraction, and instrument response. An ideal internal standard should co-elute with the analyte and experience similar matrix effects, thereby ensuring the reliability of the quantitative data.
Superiority of Deuterated Internal Standards
For mass spectrometry-based assays, stable isotope-labeled internal standards (SIL-ISs), such as deuterated compounds, are widely recognized as the gold standard. The key advantages of using a deuterated analog like this compound include:
-
Near-Identical Physicochemical Properties: this compound shares almost identical chemical and physical characteristics with the non-labeled 4-ethylphenol. This ensures that it behaves similarly during sample extraction, chromatography, and ionization, providing the most accurate correction for any analyte loss or signal variation.
-
Co-elution with the Analyte: Due to its structural similarity, this compound co-elutes very closely with 4-ethylphenol under typical chromatographic conditions. This is crucial for effective compensation of matrix effects, which can cause ion suppression or enhancement and are often highly dependent on the retention time.
-
Minimal Isotopic Cross-Contribution: With a mass difference of 10 daltons, the isotopic peaks of this compound are well-separated from those of the native 4-ethylphenol in the mass spectrum. This minimizes the risk of cross-talk or interference between the analyte and the internal standard signals, leading to more accurate quantification.
Comparison of Potential Internal Standards for 4-Ethylphenol Analysis
Several compounds could be considered as internal standards for the analysis of 4-ethylphenol. The table below compares the key characteristics of this compound with two other common alternatives: another deuterated analog (4-Ethylphenol-d4) and a structural analog (3,4-Dimethylphenol).
| Feature | This compound | 4-Ethylphenol-d4 | 3,4-Dimethylphenol |
| Type | Deuterated Analog | Deuterated Analog | Structural Analog |
| Chemical Similarity | Identical to analyte | Identical to analyte | Similar, but differs in structure and polarity |
| Chromatographic Elution | Co-elutes with analyte | Co-elutes with analyte | Elutes at a different retention time |
| Matrix Effect Compensation | Excellent | Excellent | Moderate to Poor |
| Mass Difference (Da) | +10 | +4 | Different molecular weight |
| Potential for Cross-Talk | Very Low | Low | None (different m/z) |
| Commercial Availability | Readily Available | Available | Readily Available |
Performance Data Summary
The following table summarizes typical performance data for analytical methods utilizing deuterated and non-deuterated internal standards for the analysis of phenolic compounds. This data is compiled from various studies and is intended to be representative of the expected performance.
| Parameter | Method with this compound (Expected) | Method with 3,4-Dimethylphenol |
| Linearity (R²) | > 0.999 | > 0.995 |
| Recovery (%) | 95 - 105 | 85 - 115 |
| Precision (RSD %) | < 5 | < 15 |
| Limit of Quantification (LOQ) | Lower | Higher |
Disclaimer: The data in this table is illustrative and compiled from typical performance characteristics reported in various analytical method validation studies. Direct comparative studies may yield different results based on the specific experimental conditions.
Experimental Protocols
A general experimental protocol for the analysis of 4-ethylphenol using this compound as an internal standard is provided below. This protocol is based on common methodologies such as gas chromatography-mass spectrometry (GC-MS).
Preparation of Standards and Samples
-
Stock Solutions: Prepare individual stock solutions of 4-ethylphenol and this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the 4-ethylphenol stock solution into a blank matrix. Add a constant concentration of the this compound internal standard solution to each calibration standard.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.
-
Sample Preparation: To the unknown samples, add the same constant concentration of the this compound internal standard solution.
Sample Extraction (Liquid-Liquid Extraction Example)
-
To 1 mL of the prepared sample (calibrator, QC, or unknown), add a suitable extraction solvent (e.g., a mixture of pentane and diethyl ether).
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing.
-
Centrifuge the mixture to separate the organic and aqueous layers.
-
Carefully transfer the organic (upper) layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for GC-MS analysis (e.g., ethyl acetate).
GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: A suitable capillary column for phenol analysis (e.g., a 5% phenyl-methylpolysiloxane column).
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C).
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor:
-
4-Ethylphenol: Quantifier and qualifier ions (e.g., m/z 122, 107, 77)
-
This compound: Quantifier and qualifier ions (e.g., m/z 132, 112)
-
-
Data Analysis
-
Construct a calibration curve by plotting the ratio of the peak area of 4-ethylphenol to the peak area of this compound against the concentration of 4-ethylphenol for the calibration standards.
-
Determine the concentration of 4-ethylphenol in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
The following diagrams illustrate the logical justification for selecting this compound and a typical experimental workflow.
Caption: Logical justification for selecting a deuterated internal standard.
Caption: A typical experimental workflow for 4-ethylphenol analysis.
Safety Operating Guide
Proper Disposal of 4-Ethylphenol-D10: A Step-by-Step Guide for Laboratory Professionals
Immediate Safety and Hazard Summary
Before handling 4-Ethylphenol-D10 for disposal, it is crucial to be aware of its primary hazards. This compound is:
-
Harmful: It can be hazardous if swallowed, inhaled, or comes into contact with skin.[1][2]
-
Corrosive: It is known to cause severe skin burns and serious eye damage.[1][2][3]
-
Ecotoxic: It is harmful to aquatic life and should not be released into the environment.[2][3]
Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat, must be worn at all times during the disposal process. All handling of the waste should be conducted in a well-ventilated area or under a chemical fume hood.
Quantitative Hazard Data for 4-Ethylphenol
| Hazard Classification | GHS Codes | Signal Word |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302, H312, H332 | Danger |
| Skin Corrosion/Irritation | H314 (Category 1B) | Danger |
| Serious Eye Damage/Irritation | H314 (Category 1) | Danger |
| Aquatic Hazard | H401 | Warning |
Step-by-Step Disposal Protocol
1. Waste Characterization and Segregation:
-
Hazardous Waste Determination: Based on its corrosive and toxic properties, this compound waste must be classified as hazardous.[2]
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. It should be collected in a dedicated, properly labeled hazardous waste container.
2. Waste Collection and Containerization:
-
Container Selection: Use a chemically compatible container with a secure, tight-fitting lid. The original product container can be used if it is in good condition.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Corrosive," "Toxic").
-
Storage: Store the sealed waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides.[2]
3. Disposal of Contaminated Materials:
-
Solid Waste: Any materials, such as pipette tips, absorbent pads, or gloves, that are contaminated with this compound should be collected in a separate, sealed bag or container and disposed of as hazardous solid waste.
-
Rinsate: If it is necessary to rinse contaminated labware, the rinsate must be collected and treated as hazardous aqueous waste. Do not discharge any rinsate down the drain.[2]
4. Empty Container Disposal:
-
Regulatory Note: 4-Ethylphenol is not classified as an EPA "P-listed" acutely hazardous waste. Therefore, the stringent triple-rinsing requirement for P-listed waste containers is not mandatory under federal regulations.
-
Procedure:
-
Carefully empty the container of all free-flowing liquid.
-
Rinse the container with a suitable solvent (e.g., ethanol or acetone).
-
Collect the rinsate as hazardous waste.
-
Once the container is clean and dry, it can typically be disposed of in the regular laboratory glass or plastic recycling stream, depending on the material. However, confirm this with your institution's environmental health and safety (EHS) office.
-
5. Arranging for Final Disposal:
-
Contact EHS: Once your hazardous waste container is full or has reached its designated accumulation time limit, contact your institution's EHS or hazardous waste management office to arrange for pickup and final disposal by a licensed hazardous waste contractor.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling 4-Ethylphenol-D10
Chemical Identifier:
-
Compound: 4-Ethylphenol-D10
-
CAS Number: 352431-18-6[1]
Hazard Identification and Classification
4-Ethylphenol is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled.[2][3] It causes severe skin burns and eye damage and may cause respiratory irritation.[2][3] Due to its anesthetic properties, skin exposure may not be immediately painful, potentially delaying response to contamination.[4] Long-term exposure can lead to liver and kidney damage.[4]
GHS Hazard Statements:
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 4 |
| Acute Toxicity, Dermal | Category 4 |
| Acute Toxicity, Inhalation | Category 4 |
| Skin Corrosion/Irritation | Category 1B |
| Serious Eye Damage/Irritation | Category 1 |
| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) |
Data derived from 4-Ethylphenol Safety Data Sheets.[2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to mitigate the risks associated with handling this compound.
| PPE Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield | Protects against splashes that can cause severe eye damage or blindness.[4][6][7] |
| Hand Protection | Double-gloving with nitrile or thicker (8mil) nitrile gloves for incidental contact. For concentrated solutions, use utility-grade neoprene or butyl gloves over nitrile gloves.[6] Laminate film gloves are also recommended for superior protection.[8] | Phenol can penetrate standard laboratory gloves; therefore, appropriate glove selection is critical to prevent skin absorption.[4][8] |
| Body Protection | A fully buttoned lab coat is mandatory. A butyl rubber or neoprene apron should be worn over the lab coat when there is a risk of splashing.[6] | Protects skin from accidental contact and splashes. |
| Footwear | Closed-toe, solid-top shoes | Prevents exposure from spills.[6] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator with an appropriate filter for organic vapors may be necessary if not handled in a fume hood or if exposure limits are exceeded.[9][10] | Protects against inhalation of harmful vapors or dust. |
Operational Plan: Step-by-Step Handling Protocol
1. Engineering Controls:
-
Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[6][7]
-
Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[2]
2. Preparation and Weighing:
-
Before handling, ensure all necessary PPE is correctly donned.
-
If working with the solid form, avoid creating dust.[2] It may be safer to gently warm the solid in a sealed container within a water bath to melt it for pipetting, rather than chipping at the solid.[8]
-
Perform all weighing and solution preparation inside the chemical fume hood.
3. Solution Preparation:
-
When preparing solutions, add the this compound to the solvent slowly.
-
Keep containers tightly closed when not in use to prevent the release of vapors.[2]
4. Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[2]
-
Store in a locked cabinet or a designated corrosives area.[2][3]
-
Ensure containers are stored below eye level.[4]
-
Protect from light and moisture.[6]
-
Store away from incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides.[2]
5. Experimental Use:
-
Conduct all procedures involving this compound within a fume hood.
-
Use caution when centrifuging solutions containing this compound; use sealed safety cups to prevent aerosol formation.[6]
Disposal Plan
All materials contaminated with this compound must be disposed of as hazardous chemical waste.
1. Waste Segregation:
-
Do not mix this compound waste with other waste streams, especially biological waste.[6]
-
Collect all liquid and solid waste containing this compound in designated, properly labeled, and sealed hazardous waste containers.
2. Container Labeling:
-
Clearly label waste containers with "Hazardous Waste," the full chemical name ("this compound"), and the appropriate hazard pictograms (e.g., corrosive, toxic).[4]
3. Disposal Procedure:
-
Follow your institution's specific guidelines for hazardous waste disposal.
-
Do not pour any amount of this compound down the drain or into the sanitary sewer system.[2]
-
Contaminated lab coats and other heavily contaminated PPE may also need to be disposed of as hazardous waste.[8]
Emergency Procedures
Spill Response:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if necessary, before attempting to clean up.[9]
-
For small liquid spills, absorb the material with paper towels or a commercial absorbent like vermiculite.[9]
-
For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.[2]
-
Clean the spill area thoroughly.
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing.[7][8] Wash the affected area with copious amounts of soap and cold running water for at least 15 minutes.[7][8] Seek immediate medical attention.[2] A first aid kit containing polyethylene glycol (PEG 300 or PEG 400) should be available to help decontaminate the skin.[8][9]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2]
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[2] Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water.[2] Seek immediate medical attention.[2]
Visual Workflow and Relationship Diagrams
Caption: Step-by-step workflow for the safe handling of this compound.
Caption: Personal Protective Equipment (PPE) requirements for handling this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. fishersci.com [fishersci.com]
- 3. bg.cpachem.com [bg.cpachem.com]
- 4. twu.edu [twu.edu]
- 5. sds.metasci.ca [sds.metasci.ca]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. monash.edu [monash.edu]
- 8. oehs.tulane.edu [oehs.tulane.edu]
- 9. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
